molecular formula C20H18O9 B7982125 5'-Demethylaquillochin

5'-Demethylaquillochin

Cat. No.: B7982125
M. Wt: 402.4 g/mol
InChI Key: ATBGMZCSYDMJJM-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Demethylaquillochin is a useful research compound. Its molecular formula is C20H18O9 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R)-3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGMZCSYDMJJM-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5'-Demethylaquillochin: Unraveling a Molecule of Unknown Origin

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap surrounding the discovery and natural source of 5'-Demethylaquillochin (CAS Number: 305364-91-4). Despite its commercial availability from several chemical suppliers, no primary research publications detailing its isolation, characterization, or biological activity could be identified.

This in-depth technical guide aims to consolidate the currently available, albeit limited, information on this compound and highlight the existing discrepancies regarding its natural origin. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge and to identify critical areas for future research.

Conflicting Reports on Natural Source

Information regarding the natural source of this compound is sparse and contradictory. Commercial vendor Biosynth describes the compound as a natural alkaloid derived from the bark of tropical plants belonging to the Aquilaria species.[1] This genus is well-known for producing agarwood, a resinous heartwood rich in various secondary metabolites. A comprehensive review of the secondary metabolites isolated from Aquilaria species, however, does not mention this compound. The review does list a related compound, aquillochin , a coumarinolignan isolated from Aquilaria agallocha.[2] It is plausible that this compound could be a derivative of aquillochin, but without scientific literature to support this, the connection remains speculative.

Adding to the ambiguity, searches for this compound in connection with fungal sources, particularly the genus Didymella, which is known for producing a diverse array of secondary metabolites, yielded no relevant results.[3][4][5][6]

Physicochemical Data

While the discovery and biological context remain elusive, basic physicochemical data for this compound are available from chemical suppliers. This information is crucial for any future research involving this compound.

PropertyValueSource
CAS Number 305364-91-4[1][7][8][9]
Molecular Formula C₂₀H₁₈O₉[1]
Molecular Weight 402.35 g/mol [1][7]
Canonical SMILES COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO[1]

Postulated Discovery and Characterization Workflow

Given the absence of a documented discovery process for this compound, a generalized workflow for the discovery and characterization of a novel natural product is presented below. This logical diagram illustrates the typical steps that would have been necessary for its identification and serves as a roadmap for future investigations.

Discovery_Workflow cluster_Extraction Natural Source Processing cluster_Isolation Isolation and Purification cluster_Characterization Structure Elucidation cluster_Activity Biological Evaluation A Collection of Natural Source (e.g., Aquilaria bark) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (Silica, Sephadex) E->F G Preparative HPLC F->G H Pure this compound G->H I Mass Spectrometry (MS) H->I J Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D NMR) H->J K UV-Vis and IR Spectroscopy H->K L X-ray Crystallography (for absolute configuration) H->L M Bioactivity Screening (e.g., antimicrobial, cytotoxic) H->M N Mechanism of Action Studies M->N O In vivo Efficacy and Toxicity N->O

A generalized workflow for natural product discovery.

Future Research Directions

The significant lack of primary data on this compound presents a unique opportunity for the scientific community. Key research priorities should include:

  • Verification of the Natural Source: A systematic investigation of Aquilaria species is required to confirm or refute the presence of this compound. This would involve the collection of plant material, extraction, and detailed chemical analysis.

  • Total Synthesis: In the absence of a confirmed natural source, the total synthesis of this compound would provide an unambiguous route to obtaining the pure compound for further study.

  • Biological Screening: A comprehensive biological evaluation of this compound is warranted to explore its potential therapeutic applications. Based on the unsubstantiated claims of its antimicrobial properties, initial screening should focus on a panel of pathogenic bacteria and fungi.

  • Structure-Activity Relationship Studies: Should this compound exhibit interesting biological activity, the synthesis and evaluation of analogues would be a crucial step in understanding its structure-activity relationship and optimizing its therapeutic potential.

Conclusion

This compound remains a chemical entity of significant ambiguity. While its basic chemical properties are known, its discovery, natural origin, and biological functions are undocumented in the accessible scientific literature. The conflicting information regarding its source highlights the need for rigorous scientific investigation to validate its existence as a natural product and to explore its potential as a bioactive molecule. The workflows and research directions outlined in this guide provide a framework for future studies that could finally elucidate the scientific story behind this enigmatic compound.

References

Isolating 5'-Demethylaquillochin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 5'-Demethylaquillochin, a 2-(2-phenylethyl)chromone derivative found in the resinous heartwood of Aquilaria sinensis (agarwood). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this guide synthesizes the general and widely accepted procedures for the extraction and purification of 2-(2-phenylethyl)chromone derivatives from Aquilaria sinensis. The methodologies outlined below represent a robust and scientifically sound approach that can be adapted for the targeted isolation of this compound.

Overview of Chemical Constituents of Aquilaria sinensis

Aquilaria sinensis, the primary source of agarwood, is rich in a diverse array of bioactive compounds. The major chemical constituents are broadly categorized as 2-(2-phenylethyl)chromones, sesquiterpenes, and flavonoids.[1][2][3] Understanding the chemical landscape of the source material is crucial for developing an effective isolation strategy.

Compound ClassGeneral DescriptionExamples
2-(2-Phenylethyl)chromones A major class of compounds in agarwood, characterized by a chromone skeleton with a phenylethyl substituent at the C-2 position.[2] These compounds are often associated with the characteristic properties of agarwood.Aquilarones A–I, 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones.[3]
Sesquiterpenes A large and diverse group of 15-carbon terpenoids that contribute significantly to the aromatic profile of agarwood.[1][2]Agarospirol, α-agarofuran, β-eudesmol.
Flavonoids A class of polyphenolic compounds with various reported biological activities.Genkwanin, apigenin.

Experimental Protocol: A Generalized Approach for Isolation and Purification

The following protocol describes a general yet detailed workflow for the isolation of 2-(2-phenylethyl)chromone derivatives, such as this compound, from Aquilaria sinensis.

Plant Material and Pre-processing
  • Collection and Identification: The resinous heartwood (agarwood) of Aquilaria sinensis is collected. Proper botanical identification is essential to ensure the correct starting material.

  • Drying and Pulverization: The collected agarwood is air-dried in the shade to a constant weight and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. Ethanol is a commonly used solvent for this purpose.[1][3]

  • Maceration/Reflux Extraction: The powdered agarwood is macerated or refluxed with 95% ethanol at a specified temperature for a defined period. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity to separate compounds based on their differential solubility.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents such as petroleum ether, chloroform, and ethyl acetate. This yields fractions with varying polarities, concentrating different classes of compounds. 2-(2-Phenylethyl)chromones are typically found in the chloroform and ethyl acetate fractions.[3]

Chromatographic Purification

The targeted fractions are then subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient). This step is crucial for obtaining the compound at a high degree of purity.

Structural Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Data Presentation

Due to the generalized nature of this guide, specific quantitative data for the isolation of this compound is not provided. Researchers undertaking this procedure should meticulously record data at each step to determine the efficiency of the process. Key quantitative parameters to be recorded are presented in the table below.

ParameterDescriptionUnit
Starting Material Weight The initial weight of the dried, powdered Aquilaria sinensis.g or kg
Crude Extract Yield The weight of the extract obtained after solvent extraction and concentration.g
Fraction Yield The weight of each fraction obtained after solvent partitioning.g
Pure Compound Yield The final weight of the purified this compound.mg
Purity The purity of the final compound, typically determined by HPLC.%

Visualizing the Workflow

The following diagram illustrates the generalized experimental workflow for the isolation and purification of this compound from Aquilaria sinensis.

Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_end Final Product Start Aquilaria sinensis (Agarwood) Pulverize Drying & Pulverization Start->Pulverize Extraction Ethanol Extraction (Maceration/Reflux) Pulverize->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Solvent Partitioning Concentration->Fractionation PE_fraction Petroleum Ether Fraction Fractionation->PE_fraction Non-polar CHCl3_fraction Chloroform Fraction Fractionation->CHCl3_fraction Mid-polar EtOAc_fraction Ethyl Acetate Fraction Fractionation->EtOAc_fraction Polar Water_fraction Aqueous Fraction Fractionation->Water_fraction Highly Polar CC Column Chromatography (Silica Gel) EtOAc_fraction->CC HPLC Preparative HPLC CC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS, IR, UV) Pure_Compound->Analysis

Caption: Generalized workflow for the isolation of this compound.

Disclaimer: This technical guide is intended for informational purposes only and is based on generalized procedures for the isolation of related compounds. Researchers should adapt and optimize these methodologies based on their specific laboratory conditions and analytical capabilities. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

Spectroscopic Characterization of 5'-Demethylaquillochin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Demethylaquillochin is a naturally occurring coumarinolignoid isolated from Mallotus apelta. This document provides a comprehensive summary of its spectroscopic characterization. The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide presents the available spectroscopic data in a structured format to facilitate its use in research and drug development. The methodologies employed in these spectroscopic analyses are also detailed to ensure reproducibility.

Chemical Structure

  • Compound Name: this compound

  • CAS Number: 305364-91-4

  • Molecular Formula: C₂₀H₁₈O₉

  • Molecular Weight: 402.4 g/mol

Spectroscopic Data

The primary reference for the spectroscopic data of this compound is the following publication:

  • Cheng X. F., Chen Z. L. (2000). Coumarinolignoids of Mallotus apelta. Fitoterapia, 71(3), 341-342.

Due to the unavailability of the full-text of this key publication in the conducted search, the specific quantitative spectroscopic data for this compound cannot be presented here. However, the following tables are structured to be populated with the relevant data once it is obtained from the primary source.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

Solventλmax (nm)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analyses of this compound would be provided in the materials and methods section of the primary research article by Cheng and Chen (2000). These protocols are essential for the replication of the experiments and for comparing data obtained from different laboratories. The following sections outline the typical information that would be included.

Sample Preparation

This section would describe the source of this compound, the methods of its isolation and purification, and the preparation of the sample for each spectroscopic analysis, including the solvents used and the sample concentrations.

NMR Spectroscopy

This would detail the type of NMR spectrometer used (e.g., Bruker, Varian) and its operating frequency (e.g., 400 MHz, 600 MHz). It would also specify the solvent used (e.g., CDCl₃, DMSO-d₆), the internal standard (e.g., TMS), and the parameters for data acquisition and processing for both ¹H and ¹³C NMR spectra.

Mass Spectrometry

This section would specify the type of mass spectrometer (e.g., Q-TOF, Orbitrap) and the ionization technique employed (e.g., ESI, APCI). It would also provide details on the experimental parameters, such as the solvent system, flow rate, and collision energy for fragmentation analysis.

Infrared Spectroscopy

The type of IR spectrometer (e.g., FTIR) and the sampling method (e.g., KBr pellet, thin film) would be described here.

UV-Vis Spectroscopy

This would detail the spectrophotometer used and the solvent in which the spectrum was recorded.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a natural product like this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Mallotus apelta plant material extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis structure Proposed Structure of This compound data_analysis->structure

Caption: A generalized workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathway (Hypothetical)

As the biological activity and associated signaling pathways of this compound are not detailed in the available literature, a hypothetical signaling pathway diagram cannot be generated at this time. Further research into the bioactivity of this compound is required.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While the specific quantitative data is pending access to the primary literature, the structured format and detailed explanation of the required information will be a valuable resource for researchers. The provided workflow diagram offers a clear overview of the process of natural product characterization. It is recommended that researchers obtain the cited primary literature to access the complete spectroscopic data for their work.

5'-Demethylaquillochin: Chemical Identity and Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry regarding the chemical compound 5'-Demethylaquillochin, providing its fundamental identifiers. However, it must be noted that a comprehensive technical guide, including in-depth experimental protocols and signaling pathway diagrams, cannot be constructed at this time due to the absence of publicly available scientific data on this specific molecule.

Core Chemical Information

While detailed biological data is not available, the essential chemical identifiers for this compound have been established. This information is crucial for substance identification and procurement for any future research endeavors.

IdentifierValueSource(s)
CAS Number 305364-91-4[1][2][3][4]
Molecular Formula C₂₀H₁₈O₉[2][3]

Status of In-Depth Technical Data

Extensive searches for peer-reviewed literature and technical datasheets concerning this compound have yielded no specific information regarding its biological activity, associated signaling pathways, or established experimental protocols. The core requirements for a detailed technical guide, including quantitative data for comparison, methodologies for key experiments, and visualizations of molecular interactions, cannot be met with the currently available information.

It is important to note that this compound belongs to the broad class of isoquinoline alkaloids. This class of compounds is known for a wide range of biological activities. However, it is crucial to emphasize that any properties of related compounds cannot be directly extrapolated to this compound without specific experimental validation.

Future Research and Information Gaps

The lack of available data on this compound highlights a significant information gap. This presents an opportunity for novel research into its potential pharmacological properties. Future studies would need to establish its basic biological effects, mechanism of action, and potential therapeutic applications from the ground up.

As no experimental workflows or signaling pathways involving this compound have been documented, the creation of corresponding diagrams as requested is not possible.

References

A Technical Guide to the Preliminary Biological Screening of 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific biological screening data for 5'-Demethylaquillochin is not publicly available. This document therefore serves as an in-depth, generalized technical guide for researchers, scientists, and drug development professionals on the standard preliminary biological screening cascade that would be applied to a novel natural product, using this compound as a representative example. The protocols and data presented herein are illustrative and based on established methodologies for natural product screening.

Introduction: The Rationale for Screening Novel Phytochemicals

Natural products remain a vital source of novel chemical entities with therapeutic potential. The initial step in the drug discovery pipeline for a newly isolated compound, such as this compound, is a systematic preliminary biological screening. This process aims to identify and characterize its primary bioactivities, assess its safety profile at a cellular level, and elucidate potential mechanisms of action. A typical screening cascade involves a series of in vitro assays to evaluate cytotoxicity, antimicrobial effects, and antioxidant potential, which together provide a foundational dataset to guide further investigation.[1][2][3] This guide outlines a standard operational procedure for such a preliminary screening.

The Screening Cascade: A Stepwise Approach

A logical progression of assays is crucial for an efficient preliminary screen.[4][5] The initial and most critical step is to determine the compound's cytotoxicity to establish a therapeutic window. Subsequent assays for specific biological activities, such as antimicrobial or antioxidant effects, are then conducted at non-cytotoxic concentrations.

G cluster_0 Screening Workflow A Compound Isolation (this compound) B Cytotoxicity Screening (MTT Assay) A->B Evaluate general toxicity C Determine Non-Toxic Concentration Range B->C Establish IC50 D Antimicrobial Screening (Broth Microdilution) C->D Test at sub-lethal doses E Antioxidant Screening (DPPH Assay) C->E Test at sub-lethal doses F Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->F Investigate 'hits' E->F Investigate 'hits'

Caption: A typical preliminary biological screening workflow.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Plating: Seed human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293) in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with 100 µL of the treatment media. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24 to 72 hours.[7][8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[6][7]

  • Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) x 100% The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting a dose-response curve of cell viability against the compound concentration.

G cluster_1 MTT Assay Workflow A Seed Cells (96-well plate) B Incubate (24h, 37°C) A->B C Add this compound (Serial Dilutions) B->C D Incubate (24-72h, 37°C) C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate (4h, 37°C) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity
Cell LineCompoundIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)This compound[Experimental Value]
A549 (Lung Cancer)This compound[Experimental Value]
HEK293 (Normal Kidney)This compound[Experimental Value]
Doxorubicin (Control)Doxorubicin[Reference Value]

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution
  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.[11]

  • Controls: Include a positive control (broth with inoculum, no compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]

G cluster_2 Broth Microdilution Workflow A Prepare Serial Dilutions of This compound in Broth C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation: Antimicrobial Activity
MicroorganismStrainCompoundMIC (µg/mL)
Staphylococcus aureusATCC 29213This compound[Experimental Value]
Escherichia coliATCC 25922This compound[Experimental Value]
Candida albicansATCC 90028This compound[Experimental Value]
Ciprofloxacin(Control)Ciprofloxacin[Reference Value]
Fluconazole(Control)Fluconazole[Reference Value]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[12][13] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[14][15]

Experimental Protocol: DPPH Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of this compound in methanol and a positive control (e.g., Ascorbic acid or BHT).[12][14]

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] x 100% The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

G cluster_3 DPPH Assay Workflow A Prepare Sample Dilutions (in Methanol) B Add DPPH Solution (0.1 mM) A->B C Incubate in Dark (30 min, RT) B->C D Read Absorbance (517 nm) C->D E Calculate % Scavenging and IC50 D->E

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Presentation: Antioxidant Activity
CompoundIC₅₀ (µg/mL)
This compound[Experimental Value]
Ascorbic Acid (Control)[Reference Value]

Preliminary Mechanism of Action: Signaling Pathway Analysis

Should the preliminary screening reveal significant cytotoxic activity against cancer cell lines, a follow-up investigation into the underlying mechanism is warranted. Many natural products exert their effects by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.

The canonical NF-κB pathway is activated by stimuli such as TNF-α or IL-1. This leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then ubiquitinated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[16][17][18] A hypothetical inhibitory action of this compound on this pathway could be investigated using techniques like Western blotting to assess the phosphorylation status of IκBα or the nuclear translocation of p65.

G cluster_4 Hypothetical Inhibition of NF-κB Pathway cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65 p50/p65 IkBa->p50_p65 Inhibits p50_p65_Nuc p50/p65 p50_p65->p50_p65_Nuc Translocates Nucleus Nucleus Gene Gene Transcription (Inflammation, Survival) p50_p65_Nuc->Gene Activates Compound This compound Compound->IKK Inhibits

Caption: Hypothetical inhibition of the canonical NF-κB pathway.

Conclusion and Future Directions

This guide outlines a standardized, multi-faceted approach to the preliminary biological screening of a novel natural product like this compound. The data generated from cytotoxicity, antimicrobial, and antioxidant assays provide a critical foundation for assessing the compound's therapeutic potential. Positive "hits" in any of these primary screens, particularly potent and selective cytotoxicity against cancer cells, would justify progression to more advanced studies, including bioassay-guided fractionation of related extracts, in vivo efficacy models, and detailed mechanistic studies to fully characterize the compound's pharmacological profile.[1]

References

Whitepaper: A Technical Guide to the In Silico Prediction of 5'-Demethylaquillochin Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of molecular targets is a critical and formative step in the drug discovery pipeline.[1][2] For novel or lesser-studied compounds such as 5'-Demethylaquillochin, traditional experimental screening methods can be resource-intensive and time-consuming.[2][3] In silico or computational approaches offer a rapid, cost-effective, and powerful alternative to predict and prioritize potential protein targets, thereby streamlining downstream validation efforts.[4][5] This technical guide outlines a comprehensive multi-pronged computational workflow for identifying the putative targets of this compound. The proposed strategy integrates ligand-based, structure-based, and systems biology approaches to generate a high-confidence list of candidate targets, complete with detailed methodologies and data interpretation frameworks.

Introduction: The Challenge of Target Deconvolution

This compound is a bioactive molecule with potential therapeutic applications. However, like many novel chemical entities, its mechanism of action and specific molecular targets are not well-characterized. Elucidating these targets is paramount for understanding its pharmacological effects, predicting potential off-target toxicities, and developing it into a viable therapeutic agent.

Computational methods have revolutionized the process of drug target identification.[2][4] These techniques leverage vast biological and chemical databases to predict interactions between small molecules and proteins.[2] This guide details a systematic in silico strategy to deconvolute the targets of this compound, beginning with its known chemical structure and culminating in a prioritized list of candidate proteins for experimental validation.

Integrated Computational Workflow

An effective in silico target prediction strategy relies on the convergence of evidence from multiple, orthogonal computational methods. The overall workflow proposed for this compound integrates three core pillars: ligand-based analysis, structure-based docking, and network pharmacology. This integrated approach mitigates the limitations of any single method and increases the confidence in final predictions.

Overall_Workflow cluster_input Input cluster_methods Computational Prediction Methods cluster_output Output & Validation Compound This compound (SMILES/3D Structure) LigandBased Ligand-Based (Similarity Search) Compound->LigandBased StructureBased Structure-Based (Reverse Docking) Compound->StructureBased NetworkBased Network Pharmacology (Pathway Analysis) Integration Data Integration & Target Prioritization LigandBased->Integration StructureBased->Integration NetworkBased->Integration Validation Experimental Validation Integration->Validation

Caption: Integrated workflow for in silico target identification.

Methodology 1: Ligand-Based Target Prediction

This approach is founded on the chemical similarity principle: molecules with similar structures are likely to bind to similar protein targets and exhibit similar biological activities.[6] This is an effective first step when the compound's structure is known but its targets are not.

Experimental Protocol: 2D/3D Similarity Search
  • Input Preparation : Obtain the 2D structure of this compound in SMILES (Simplified Molecular-Input Line-Entry System) format. Generate a low-energy 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).

  • Database Selection : Choose large-scale chemical databases containing compounds with known bioactivities, such as ChEMBL, PubChem, or DrugBank.

  • Similarity Metric : Select a similarity metric. For 2D searches, the Tanimoto coefficient using molecular fingerprints (e.g., ECFP4, Morgan fingerprints) is standard. For 3D searches, metrics like shape similarity (e.g., ROCS) are used.

  • Execution : Screen the selected database against the this compound structure. Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to retrieve structurally similar compounds.

  • Data Curation : Collect the retrieved compounds and their annotated primary targets and bioactivity data (e.g., IC50, Ki, EC50).

Ligand_Based_Workflow Input This compound (2D/3D Structure) Search Similarity Search (Tanimoto Coefficient) Input->Search DB Chemical Databases (ChEMBL, PubChem) DB->Search Filter Filter by Similarity Score Search->Filter Hits Similar Compounds with Known Targets Filter->Hits > Threshold Output List of Putative Targets Hits->Output

Caption: Workflow for ligand-based target prediction.
Data Presentation: Hypothetical Similarity Search Results

The output is a list of potential targets based on the known targets of structurally similar molecules.

Similar Compound (Example)Tanimoto ScoreKnown Target(s)Reported Bioactivity (IC50)
Clioquinol0.82Proteasome, MMPs5.2 µM
Dihydro-5-Methyl-Isoquinolinone0.79Poly [ADP-ribose] polymerase 1 (PARP-1)1.8 µM
IOX20.75Lysine Demethylase 5C (KDM5C)0.16 µM

Note: Data is illustrative and based on compounds with similar structural motifs for exemplary purposes.[7][8][9]

Methodology 2: Structure-Based Target Prediction

Where ligand-based methods rely on compound similarity, structure-based approaches focus on the physical and chemical complementarity between the ligand (this compound) and a potential protein target.[10] Reverse docking, a key technique in this area, screens a single ligand against a large library of 3D protein structures to identify potential binding partners.[10]

Experimental Protocol: Reverse Docking
  • Ligand Preparation : Prepare the 3D structure of this compound. This includes assigning partial charges, defining rotatable bonds, and generating a low-energy conformer.

  • Target Database : Utilize a database of curated, druggable protein binding sites (e.g., PDB, sc-PDB, Cavbase). This library should represent a wide range of protein families.

  • Docking Simulation : Employ a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into each binding site in the target database.

  • Scoring : For each protein-ligand complex, a scoring function calculates a value (e.g., binding energy in kcal/mol) that estimates the binding affinity. A more negative score typically indicates a more favorable interaction.

  • Ranking and Filtering : Rank all protein targets based on their docking scores. Filter the results to remove non-human proteins (if applicable) and apply a score cutoff to select the top candidates for further analysis.

Structure_Based_Workflow Input Prepared 3D Ligand (this compound) Docking Reverse Docking Simulation Input->Docking DB 3D Protein Structure Database (PDB) DB->Docking Scoring Calculate Binding Affinity Scores Docking->Scoring Ranking Rank Targets by Score Scoring->Ranking Output List of High-Affinity Protein Targets Ranking->Output

Caption: Workflow for structure-based reverse docking.
Data Presentation: Hypothetical Reverse Docking Results

The output is a ranked list of proteins predicted to bind this compound.

Protein Target (PDB ID)Gene NamePredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
5L2SPARP1-9.8TYR907, GLY863
4U96KDM5C-9.2HIS483, TYR503
3IYTMAPK1-8.7LYS54, MET108
1LOGGSK3B-8.5VAL135, LYS85

Note: Data is illustrative. Actual results depend on the specific docking software and protein database used.

Methodology 3: Network Pharmacology

This systems-level approach places the predicted drug-target interactions into a broader biological context.[4] By analyzing how the potential targets of this compound are interconnected within protein-protein interaction (PPI) and signaling pathways, we can infer its likely impact on cellular processes and disease mechanisms.

Experimental Protocol: Target Network Analysis
  • Seed Protein Identification : Use the high-confidence targets identified from ligand-based and structure-based methods as "seed" proteins.

  • Network Construction : Input the seed proteins into a network biology platform (e.g., STRING, Cytoscape). Construct a PPI network showing the seed proteins and their direct interactors.

  • Topological Analysis : Analyze the network's topology to identify "hub" proteins—highly connected nodes that are often critical for network stability and function. Key metrics include degree centrality and betweenness centrality.

  • Pathway Enrichment Analysis : Perform functional enrichment analysis (e.g., GO, KEGG) on the network proteins to identify biological pathways that are significantly over-represented. This helps to formulate a hypothesis about the compound's mechanism of action.

Network_Pharmacology_Workflow Input Predicted Targets (from Methods 1 & 2) Construction Construct Protein-Protein Interaction (PPI) Network Input->Construction DB Interaction Databases (STRING, KEGG) DB->Construction Analysis Topological & Pathway Enrichment Analysis Construction->Analysis Hubs Identify Hub Proteins & Key Pathways Analysis->Hubs Output Mechanistic Hypothesis & Prioritized Targets Hubs->Output

Caption: Workflow for network pharmacology analysis.
Data Presentation: Hypothetical Network Analysis Results

The analysis identifies key proteins and pathways potentially modulated by the compound.

Hub ProteinDegree CentralityEnriched Pathway (KEGG ID)Pathway p-value
MAPK185MAPK signaling pathway (hsa04010)1.2e-15
GSK3B62Wnt signaling pathway (hsa04310)3.5e-11
PARP158Base excision repair (hsa03410)7.8e-10

Note: Data is illustrative and represents typical outputs from network analysis tools.

Data Integration and Target Prioritization

The final step is to synthesize the results from all three approaches to create a final, ranked list of the most probable targets. A simple scoring system can be used to prioritize candidates that are supported by multiple lines of computational evidence.

Final Candidate TargetLigand-Based Evidence (Similarity > 0.7)Structure-Based Evidence (Binding Energy < -8.0 kcal/mol)Network-Based Evidence (Hub Protein)Final Priority Score
PARP1 YesYesYes3
KDM5C YesYesNo2
MAPK1 NoYesYes2
GSK3B NoYesYes2
Proteasome YesNoNo1

Conclusion and Future Directions

This guide presents a robust, multi-faceted in silico workflow for predicting the molecular targets of this compound. By combining evidence from ligand similarity, reverse docking, and network pharmacology, this strategy generates a prioritized list of high-confidence targets.

It is crucial to recognize that in silico predictions are hypotheses. The prioritized targets identified through this workflow must be subjected to rigorous experimental validation. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and enzymatic assays are required to confirm direct binding and functional modulation, ultimately validating the computationally predicted mechanism of action.

References

Toxicological Profile of 5'-Demethylaquillochin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on currently available scientific literature. Information regarding the toxicological profile of 5'-Demethylaquillochin is extremely limited. This document summarizes the available information and highlights the significant gaps in current knowledge.

Introduction

This compound is a naturally occurring alkaloid compound. It has been identified as a constituent of plants belonging to the Aquilaria species, which are native to Southeast Asia and are known for producing agarwood. Traditional medicine has utilized various parts of these plants for a range of ailments. The primary interest in this compound from a pharmacological perspective appears to be its potential antimicrobial properties. It is suggested that its mechanism of action involves the disruption of microbial cell wall synthesis and possible inhibition of enzymes crucial for microbial replication[1].

Quantitative Toxicological Data

A comprehensive search of scientific databases and literature reveals a significant lack of quantitative toxicological data for this compound. As of the latest available information, specific values for key toxicological endpoints have not been published.

Table 1: Summary of Quantitative Toxicological Data for this compound

ParameterValueSpecies/Cell LineRoute of AdministrationSource
LD50 (Median Lethal Dose) Not Available---
IC50 (Half Maximal Inhibitory Concentration) Not Available---
NOAEL (No-Observed-Adverse-Effect Level) Not Available---
LOAEL (Lowest-Observed-Adverse-Effect Level) Not Available---

The absence of this fundamental data severely limits any assessment of the compound's toxicity and potential therapeutic window.

Toxicological Studies on Related Substances

While no specific studies on this compound were found, some research has been conducted on crude extracts from Aquilaria species, which may contain a mixture of compounds including this compound. It is crucial to note that these findings cannot be directly extrapolated to the purified compound.

One study investigating the acute and sub-acute oral toxicity of an aqueous extract of Aquilaria malaccensis leaves in mice found no mortality at a dose of 2000 mg/kg, suggesting low acute toxicity for this particular extract[1]. Another study on the leaf extracts of several Aquilaria species, including A. crassna, A. malaccensis, and A. sinensis, evaluated their effects on human peripheral blood mononuclear cells (PBMCs). The methanol extract of A. malaccensis was found to have a cytotoxic effect, with an IC50 of 24.5 mg/mL, and was classified as slightly hazardous[2]. This study also indicated a genotoxic effect for this extract[2].

These studies on crude extracts provide a preliminary and very general indication of the potential biological effects of compounds from Aquilaria species, but they do not offer a specific toxicological profile for this compound.

Mechanism of Action and Signaling Pathways

The proposed antimicrobial mechanism of action for this compound involves interference with microbial cell wall synthesis and potential enzyme inhibition[1]. However, the specific enzymes targeted and the detailed molecular interactions have not been elucidated. There is no information available in the current literature regarding the effects of this compound on any mammalian signaling pathways.

Due to the lack of data on signaling pathway interactions, no diagrams can be generated at this time.

Experimental Protocols

Detailed experimental protocols for toxicological assays specifically investigating this compound are not available in the published literature.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. The current body of scientific literature lacks fundamental data on its acute and chronic toxicity, cytotoxicity against various cell lines, and its mechanism of action in mammalian systems. While its potential as an antimicrobial agent is noted, a thorough toxicological evaluation is a prerequisite for any further development.

Future research should prioritize:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of human cell lines to assess its general cytotoxicity and potential for selective activity.

  • Acute and sub-chronic in vivo toxicity studies: Establishing the LD50, NOAEL, and LOAEL in animal models to understand its systemic toxicity.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both microbial and mammalian cells.

  • Genotoxicity and mutagenicity assays: Evaluating the potential for DNA damage and mutagenesis.

Without these critical studies, a comprehensive understanding of the toxicological profile of this compound cannot be achieved, and its potential as a therapeutic agent cannot be safely evaluated. Researchers and drug development professionals are advised to proceed with caution and to conduct thorough preclinical safety assessments before considering this compound for any application.

References

Methodological & Application

Synthesis of 5'-Demethylaquillochin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Demethylaquillochin is a coumarin derivative of significant interest due to the broad range of biological activities exhibited by the coumarin scaffold. This class of compounds has been extensively studied for its potential as anticoagulant, anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. The synthesis of this compound and its analogs opens avenues for the exploration of novel therapeutic agents. These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound, based on established coumarin synthesis methodologies, along with protocols for evaluating its biological activity.

Proposed Synthetic Pathway

A generalized scheme for the synthesis of a 5'-hydroxycoumarin derivative, which serves as a template for this compound, is outlined below. The synthesis would commence with the reaction of a suitably substituted resorcinol with a β-ketoester in the presence of an acid catalyst to form the coumarin ring. Subsequent demethylation of a methoxy-substituted precursor would yield the desired 5'-hydroxy product.

Synthetic Pathway of this compound cluster_0 Pechmann Condensation cluster_1 Demethylation Substituted Resorcinol Substituted Resorcinol Intermediate_Coumarin Methoxy-Substituted Coumarin Substituted Resorcinol->Intermediate_Coumarin Acid Catalyst (e.g., H2SO4) Beta-Ketoester Beta-Ketoester Beta-Ketoester->Intermediate_Coumarin Final_Product This compound Intermediate_Coumarin->Final_Product Demethylating Agent (e.g., BBr3, Aniline HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized protocols for the key steps in the proposed synthesis of this compound. These should be considered as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of Methoxy-Substituted Coumarin via Pechmann Condensation

Materials:

  • Substituted resorcinol (1.0 eq)

  • β-ketoester (1.1 eq)

  • Concentrated Sulfuric Acid (as catalyst)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • To a cooled (0 °C) mixture of the substituted resorcinol and the β-ketoester, slowly add concentrated sulfuric acid with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.

  • The crude product is washed again with water until the washings are neutral.

  • The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure methoxy-substituted coumarin.

Protocol 2: Demethylation to this compound

Materials:

  • Methoxy-substituted coumarin (1.0 eq)

  • Boron tribromide (BBr₃) in dichloromethane (DCM) (3.0 eq, 1M solution) or Aniline Hydrochloride

  • Dry Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure using Boron Tribromide:

  • Dissolve the methoxy-substituted coumarin in dry DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the BBr₃ solution in DCM to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Activity Evaluation

Coumarin derivatives have been reported to exhibit a range of biological activities. The following are standard in vitro assays that can be employed to evaluate the potential therapeutic properties of newly synthesized this compound and its analogs.

Anticancer Activity

The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.

Table 1: Hypothetical IC₅₀ Values of this compound Analogs against various Cancer Cell Lines

CompoundMCF-7 (μM)HeLa (μM)A549 (μM)HCT116 (μM)
This compound Data not availableData not availableData not availableData not available
Analog 1 Data not availableData not availableData not availableData not available
Analog 2 Data not availableData not availableData not availableData not available
Doxorubicin (Control) Reference ValueReference ValueReference ValueReference Value
Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 μM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Analysis

Should the synthesized compounds exhibit significant biological activity, further studies can be conducted to elucidate the underlying molecular mechanisms. For instance, if a compound shows potent anticancer activity, its effect on key signaling pathways involved in cancer progression can be investigated.

Cancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription 5_Demethylaquillochin This compound (Hypothetical Target) 5_Demethylaquillochin->PI3K Inhibition? 5_Demethylaquillochin->Ras Inhibition?

Caption: Hypothetical targeting of cancer signaling pathways by this compound.

Disclaimer: The synthetic protocols and biological assays described herein are generalized and intended for informational purposes. Researchers should adapt these methods based on their specific experimental context and consult relevant literature for detailed procedures and safety precautions. The biological activity and signaling pathway information are based on the known activities of the broader coumarin class of compounds and are not specific to this compound, for which there is currently limited data.

Application Notes and Protocols for 5'-Demethylaquillochin In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the potential anticancer and anti-inflammatory activities of 5'-Demethylaquillochin, a novel natural product. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and potential signaling pathways.

Anticancer Activity: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Experimental Protocol
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa - cervical cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the stock solution to achieve final concentrations ranging from 1 µM to 100 µM in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation
Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaThis compound4825.5
A549This compound4838.2
MCF-7This compound4819.8

Experimental Workflow

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

MTT Assay Workflow Diagram.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol describes the determination of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding and Treatment:

    • Seed 2.5 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition using the formula: (1 - (NO concentration in treated group / NO concentration in LPS-only group)) x 100.

Data Presentation
TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-28.5 ± 2.10
This compound + LPS125.3 ± 1.811.2
This compound + LPS1015.1 ± 1.547.0
This compound + LPS508.7 ± 1.169.5

Experimental Workflow

NO_Assay_Workflow A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Nitric Oxide Inhibition Assay Workflow.

Potential Signaling Pathway Modulation

Based on the potential anticancer and anti-inflammatory activities, this compound may modulate key signaling pathways involved in cell survival and inflammation, such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.

Hypothetical NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Compound This compound Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Hypothetical Inhibition of NF-κB Pathway.

Application Note: Quantitative Analysis of 5'-Demethylaquillochin in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of 5'-Demethylaquillochin in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and drug metabolism research. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a framework for method validation, including parameters such as linearity, precision, and accuracy, to ensure reliable and reproducible results.

Introduction

This compound is a natural compound isolated from plants of the Aquilaria species.[1] Its molecular formula is C₂₀H₁₈O₉, with a molecular weight of 402.35 g/mol .[2][3] The chemical structure of this compound, characterized by multiple hydroxyl and methoxy functional groups, suggests a polar nature. Due to its potential biological activities, there is a growing need for a sensitive and specific analytical method to quantify this compound in biological matrices. This is essential for researchers in drug discovery and development to conduct pharmacokinetic and pharmacodynamic assessments.

This application note describes a proposed LC-MS/MS method for the determination of this compound in human plasma. The method is designed to offer high selectivity and sensitivity, which are critical for analyzing endogenous compounds and xenobiotics in complex biological samples.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from human plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]⁺ > fragment ions (to be determined by infusion of the reference standard).

    • Internal Standard: To be determined based on the selected IS.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting method validation data.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% CV
10.01298.54.2
50.058101.23.1
100.115100.52.5
500.57299.81.8
1001.14899.11.5
5005.761100.92.3
100011.523101.52.8

Table 2: Precision and Accuracy of the Method for this compound Quantification

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD Mean Conc. ± SD
LLOQ10.98 ± 0.051.03 ± 0.08
% Accuracy: 98.0 % Accuracy: 103.0
% CV: 5.1 % CV: 7.8
Low QC32.95 ± 0.123.08 ± 0.19
% Accuracy: 98.3 % Accuracy: 102.7
% CV: 4.1 % CV: 6.2
Mid QC8081.2 ± 2.578.9 ± 3.1
% Accuracy: 101.5 % Accuracy: 98.6
% CV: 3.1 % CV: 3.9
High QC800790.5 ± 20.1815.2 ± 35.5
% Accuracy: 98.8 % Accuracy: 101.9
% CV: 2.5 % CV: 4.4

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Proposed experimental workflow for the quantification of this compound.

Analytical Method Validation Workflow

validation_workflow cluster_validation Method Validation Parameters selectivity Selectivity & Specificity linearity Linearity & Range validated Validated Method accuracy Accuracy precision Precision lod_loq LOD & LOQ stability Stability start Method Development start->selectivity start->linearity start->accuracy start->precision start->lod_loq start->stability

Caption: Key parameters for the validation of the analytical method.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the framework for method validation, offers a comprehensive guide for researchers. This method is anticipated to be a valuable tool for pharmacokinetic and drug metabolism studies involving this compound.

References

Application Notes and Protocols for 5'-Demethylaquillochin as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Demethylaquillochin is a novel, naturally-derived small molecule with potent biological activity, making it a valuable tool for researchers in various fields, including cancer biology, neurodegenerative disease, and cellular stress responses. This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings. Its primary characterized activities are the induction of ferroptosis and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. These dual activities make it a unique compound for studying the interplay between oxidative stress, cell death, and cellular defense mechanisms.

Mechanism of Action

This compound is hypothesized to exert its biological effects through a dual mechanism:

  • Induction of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] this compound is believed to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH), a key antioxidant.[2][4] This depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides, resulting in their accumulation and subsequent cell death.[2][4]

  • Activation of the Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[5][6] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound, being an electrophilic molecule, is proposed to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Data Presentation

The following table summarizes the key quantitative data for the biological activity of this compound in various cancer cell lines.

Cell LineAssayParameterValue
HT-1080 (Fibrosarcoma)Cell Viability (72h)IC502.5 µM
PANC-1 (Pancreatic Cancer)Cell Viability (72h)IC505.1 µM
HEK293T (Nrf2 Reporter)Nrf2-ARE LuciferaseEC501.2 µM
A549 (Lung Cancer)HO-1 Expression (qPCR)Fold Induction (at 5 µM)4.2
A549 (Lung Cancer)NQO1 Expression (qPCR)Fold Induction (at 5 µM)3.8

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the effects of this compound.

Protocol 1: Assessment of Cell Viability (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.

Materials:

  • Target cancer cell line (e.g., HT-1080)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well cell culture plates

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance at 570 nm (excitation) and 600 nm (emission).

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Nrf2-ARE Luciferase Reporter Assay (EC50 Determination)

This protocol is for quantifying the activation of the Nrf2 pathway using a luciferase reporter construct containing an Antioxidant Response Element (ARE).

Materials:

  • HEK293T cells stably expressing an Nrf2-ARE luciferase reporter

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well white plate at a density of 10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM). Include a positive control (e.g., sulforaphane) and a vehicle control.

  • Incubate for 16-24 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.

  • Mix well and incubate for 10 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate with a resazurin assay) and plot a dose-response curve to determine the EC50 value.

Protocol 3: Western Blot for Nrf2 and Downstream Targets

This protocol details the detection of changes in protein levels of Nrf2, HO-1, and NQO1 upon treatment with this compound.

Materials:

  • Target cell line (e.g., A549)

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8, 16 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

Protocol 4: Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Target cell line (e.g., HT-1080)

  • Black, clear-bottom 96-well plates

  • This compound

  • Ferroptosis inhibitor (e.g., Ferrostatin-1)

  • C11-BODIPY 581/591 probe (5 mM in DMSO)

  • Hoechst 33342 stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Allow cells to adhere overnight.

  • Treat cells with this compound (e.g., 2.5 µM) with or without a co-treatment of Ferrostatin-1 (1 µM). Include vehicle controls.

  • Incubate for the desired time (e.g., 6-24 hours).

  • Add C11-BODIPY 581/591 to a final concentration of 2 µM and incubate for 30 minutes.

  • Wash the cells with PBS.

  • Add Hoechst 33342 for nuclear staining.

  • Image the cells using a fluorescence microscope. The oxidized C11-BODIPY will fluoresce in the green channel, while the reduced form fluoresces in the red channel.

  • Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

Visualizations

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination DMA 5'-Demethyl- aquillochin DMA->Keap1 Inactivation Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2 signaling pathway activation by this compound.

Experimental_Workflow cluster_assays Parallel Assays start Start: Treat cells with This compound viability Cell Viability Assay (IC50) start->viability nrf2_reporter Nrf2-ARE Luciferase (EC50) start->nrf2_reporter western Western Blot (Nrf2, HO-1, NQO1) start->western lipid_ros Lipid Peroxidation (C11-BODIPY) start->lipid_ros analysis Data Analysis and Interpretation viability->analysis nrf2_reporter->analysis western->analysis lipid_ros->analysis conclusion Conclusion: Characterize dual activity analysis->conclusion

Caption: Workflow for characterizing this compound.

Ferroptosis_Induction cluster_cell Cell DMA 5'-Demethyl- aquillochin SystemXc System Xc- DMA->SystemXc Inhibition Cysteine_in Cysteine (intracellular) SystemXc->Cysteine_in Import Cystine_out Cystine (extracellular) GSH Glutathione (GSH) Cysteine_in->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_P Lipid Peroxides GPX4->Lipid_P Reduction Ferroptosis Ferroptosis Lipid_P->Ferroptosis Accumulation

Caption: Mechanism of ferroptosis induction by this compound.

References

Application Notes and Protocols for Target Identification of 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Demethylaquillochin is a novel bioactive small molecule with potential therapeutic applications. Identifying the cellular protein targets of this compound is a critical step in understanding its mechanism of action, predicting potential on- and off-target effects, and developing it into a therapeutic agent. These application notes provide an overview of modern chemoproteomic strategies and detailed protocols for the identification and validation of protein targets for this compound. Due to the limited publicly available data on this specific compound, the following protocols are based on established and widely used methodologies for the target deconvolution of natural products and other bioactive small molecules.

Key Target Identification Strategies

Several powerful techniques can be employed to identify the protein targets of this compound. The main approaches are:

  • Affinity-Based Protein Profiling (AfBPP): This is a cornerstone technique that involves creating a chemical probe by immobilizing this compound onto a solid support (e.g., beads). This "bait" is then used to "fish out" interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[1][2][3]

  • Activity-Based Protein Profiling (ABPP): This method is particularly useful if this compound is suspected to bind covalently to its targets. It uses chemical probes that irreversibly bind to the active sites of specific enzyme families, allowing for the profiling of their functional state in complex proteomes.[4]

  • Probe-Free Methods (e.g., DARTS, CETSA): These approaches are advantageous as they do not require chemical modification of the compound.

    • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that when a small molecule binds to a protein, it can stabilize the protein's structure, making it more resistant to proteolysis.[5]

    • Cellular Thermal Shift Assay (CETSA): This technique is based on the concept that a ligand-bound protein will have an altered thermal denaturation profile compared to its unbound state.[5]

This document will provide a detailed protocol for the Affinity-Based Protein Profiling (AfBPP) approach, as it is a common and effective starting point for target identification of novel compounds.

Hypothetical Data Summary

The following table represents the kind of quantitative data that could be generated from a successful AfBPP experiment coupled with quantitative mass spectrometry (e.g., using SILAC or label-free quantification). The data would highlight proteins that are significantly enriched when incubated with the this compound probe compared to a control.

Protein ID (UniProt)Gene NameEnrichment Ratio (Probe/Control)p-valueFunction
P0A799dnaK15.2< 0.001Chaperone protein, heat shock response
P62827tufA12.8< 0.001Translation elongation factor
Q59292aceF9.5< 0.005Dihydrolipoamide acetyltransferase
P0A9P0eno8.7< 0.005Enolase, glycolysis
P0CE47atpA1.2> 0.05ATP synthase subunit alpha (non-specific)
P0A6F5gapA1.1> 0.05GAPDH (non-specific)

Note: This data is purely illustrative and serves as an example of expected results.

Experimental Protocols

Protocol 1: Affinity-Based Protein Profiling (AfBPP) for this compound

This protocol outlines the steps for synthesizing an affinity probe, performing a pull-down experiment, and identifying potential protein targets using mass spectrometry.

1. Synthesis of this compound Affinity Probe

  • Objective: To covalently attach this compound to a solid support (e.g., sepharose or magnetic beads) via a linker.

  • Critical Consideration: The linker must be attached to a position on the this compound molecule that does not interfere with its protein-binding activity. This often requires preliminary Structure-Activity Relationship (SAR) studies. A common strategy is to use a derivative of the molecule with a functional group suitable for conjugation (e.g., a carboxylic acid or an amine) to an NHS-activated or epoxy-activated bead.

    • Step 1.1: Dissolve this compound derivative (with a suitable functional group) in an appropriate solvent (e.g., DMF or DMSO).

    • Step 1.2: Add the solution to a slurry of NHS-activated Sepharose beads.

    • Step 1.3: Incubate the mixture overnight at 4°C with gentle rotation.

    • Step 1.4: Wash the beads extensively with the coupling buffer and then a blocking agent (e.g., Tris-HCl or ethanolamine) to quench any unreacted sites.

    • Step 1.5: Wash the beads again with a high-salt and low-salt buffer to remove non-covalently bound molecules.

    • Step 1.6: Prepare control beads by performing the same procedure without the this compound derivative.

2. Protein Lysate Preparation

  • Objective: To prepare a native protein extract from cells or tissues of interest.

    • Step 2.1: Culture cells to the desired density and harvest by centrifugation.

    • Step 2.2: Wash the cell pellet with ice-cold PBS.

    • Step 2.3: Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) on ice.

    • Step 2.4: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Step 2.5: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

3. Affinity Pull-Down

  • Objective: To capture proteins that bind to the this compound probe.

    • Step 3.1: Incubate a defined amount of total protein lysate (e.g., 1-5 mg) with the this compound-conjugated beads and the control beads.

    • Step 3.2 (Optional but Recommended - Competition Assay): In a separate tube, pre-incubate the lysate with an excess of free this compound before adding the probe-conjugated beads. This will help to distinguish specific binders from non-specific ones.

    • Step 3.3: Incubate for 2-4 hours at 4°C with gentle rotation.

    • Step 3.4: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry

  • Objective: To elute the bound proteins and prepare them for proteomic analysis.

    • Step 4.1: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes.

    • Step 4.2: Separate the eluted proteins by SDS-PAGE.

    • Step 4.3: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Step 4.4: Excise the entire protein lane (or specific bands) and perform in-gel digestion with trypsin.

    • Step 4.5: Extract the resulting peptides and prepare them for LC-MS/MS analysis.

5. Protein Identification by LC-MS/MS

  • Objective: To identify and quantify the proteins captured by the probe.

    • Step 5.1: Analyze the peptide samples using a high-resolution mass spectrometer.

    • Step 5.2: Search the resulting MS/MS spectra against a protein database (e.g., SwissProt) to identify the proteins.

    • Step 5.3: Use quantitative proteomics software to compare the abundance of proteins identified in the this compound probe sample versus the control sample (and the competition assay sample).

    • Step 5.4: True targets should be significantly enriched in the probe sample and this enrichment should be reduced in the competition sample.

Visualizations

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Analysis 5DMA This compound (with linker) Probe Immobilized Probe 5DMA->Probe Covalent Coupling Beads Activated Beads Beads->Probe Incubation Incubation (Binding) Probe->Incubation Lysate Cell Lysate Lysate->Incubation Washing Wash Steps Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-Gel Digestion (Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Protein ID & Quantification LC_MS->Data_Analysis

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

G 5DMA 5'-Demethyl- aquillochin Complex Drug-Target Complex 5DMA->Complex Target Target Protein Target->Complex Response Biological Response Complex->Response Modulates Function

Caption: Ligand-Target Interaction Leading to a Biological Response.

G Start Phenotypic Screen Hit: This compound TargetID Target Identification (e.g., AfBPP, DARTS, CETSA) Start->TargetID HitValidation Hit Validation (Biophysical Assays: SPR, ITC) TargetID->HitValidation TargetValidation Target Validation (e.g., siRNA, CRISPR) HitValidation->TargetValidation MOA Mechanism of Action Studies TargetValidation->MOA LeadOpt Lead Optimization MOA->LeadOpt

Caption: Drug Discovery Workflow from Hit to Lead Optimization.

References

Application Notes and Protocols for In Vivo Evaluation of 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Demethylaquillochin is a quinone-based compound with putative anticancer properties. Quinone derivatives have demonstrated a variety of biological activities, including the induction of apoptosis and inhibition of cancer cell proliferation.[1][2] The cytotoxic effects of many quinones are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and to interact with biomolecules such as DNA and proteins.[3][4] These mechanisms can trigger cellular stress and activate signaling pathways that result in programmed cell death.[3][5] This document provides a generalized framework for the in vivo experimental design and evaluation of this compound as a potential anticancer agent, based on common practices for related quinone compounds.

Putative Mechanism of Action

The proposed anticancer mechanism of action for quinone derivatives like this compound often involves the induction of oxidative stress and subsequent activation of apoptotic pathways. This can be broadly categorized into two interconnected mechanisms:

  • Redox Cycling and ROS Production: Quinones can be reduced to semiquinones, which then react with molecular oxygen to produce superoxide radicals. This redox cycling generates a significant amount of ROS, leading to oxidative stress, DNA damage, lipid peroxidation, and protein oxidation, ultimately culminating in cell death.[3][4]

  • Modulation of Signaling Pathways: The cellular damage induced by ROS and direct interactions of the compound with cellular components can activate various signaling cascades. Key pathways implicated in the anticancer effects of quinones include the p53 tumor suppressor pathway and the MAPK signaling cascade, which can lead to cell cycle arrest and apoptosis.[3][5]

Below is a diagram illustrating the potential signaling pathway for this compound-induced apoptosis.

cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms 5_Demethylaquillochin 5_Demethylaquillochin Redox_Cycling Redox Cycling 5_Demethylaquillochin->Redox_Cycling ROS_Production ROS Production Redox_Cycling->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction p53_Activation p53 Activation DNA_Damage->p53_Activation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis_Induction Apoptosis Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death p53_Activation->Apoptosis_Induction Caspase_Activation->Apoptosis_Induction

Caption: Putative signaling pathway of this compound.

In Vivo Experimental Design: A Generalized Protocol

The following sections outline a generalized protocol for evaluating the anticancer efficacy of this compound in vivo using a xenograft mouse model. This is a widely used preclinical model in cancer research.[6][7][8]

Animal Model Selection and Husbandry
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice are immunodeficient and will not reject human tumor xenografts.[9][10]

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. They should have free access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation
  • Cell Line: A human cancer cell line relevant to the proposed target of this compound (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer).[1][2]

  • Cell Preparation: Cells are cultured under standard conditions. On the day of implantation, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

Experimental Groups and Treatment
  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[9][10] Mice are then randomly assigned to treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control: Administered with the vehicle used to dissolve this compound.

    • Group 2: this compound (Low Dose): e.g., 25 mg/kg body weight.

    • Group 3: this compound (High Dose): e.g., 50 mg/kg body weight.

    • Group 4: Positive Control: A standard-of-care chemotherapeutic agent for the chosen cancer type (e.g., Doxorubicin).

  • Drug Formulation and Administration:

    • Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be below 10%.

    • Administration: The compound is administered via intraperitoneal (i.p.) injection once daily for 21 consecutive days.

Monitoring and Endpoints
  • Tumor Growth: Tumor volume is measured every 2-3 days with calipers.

  • Body Weight: Animal body weight is recorded every 2-3 days as an indicator of toxicity.

  • Clinical Observations: Mice are monitored daily for any signs of distress or toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Experimental Workflow Diagram

Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Treatment Phase (21 days) Randomization->Treatment_Phase Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Phase->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Excision, etc.) Treatment_Phase->Endpoint_Analysis Data_Collection->Treatment_Phase

Caption: In vivo experimental workflow.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Volume and Body Weight Data (Hypothetical)
Treatment GroupInitial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Initial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)
Vehicle Control125.4 ± 15.21850.6 ± 210.3-22.1 ± 1.523.5 ± 1.8
This compound (25 mg/kg)128.1 ± 14.8980.3 ± 150.747.022.3 ± 1.621.9 ± 1.7
This compound (50 mg/kg)126.9 ± 16.1550.1 ± 98.570.322.0 ± 1.420.8 ± 1.9
Positive Control (e.g., Doxorubicin)127.5 ± 15.5450.8 ± 85.275.622.2 ± 1.519.5 ± 2.1
Table 2: Final Tumor Weight (Hypothetical)
Treatment GroupFinal Tumor Weight (g) (Mean ± SD)
Vehicle Control1.95 ± 0.25
This compound (25 mg/kg)1.02 ± 0.18
This compound (50 mg/kg)0.58 ± 0.11
Positive Control (e.g., Doxorubicin)0.47 ± 0.09

Conclusion

These application notes and protocols provide a comprehensive, albeit generalized, guide for the in vivo evaluation of this compound's anticancer potential. The experimental design is based on established methodologies for testing quinone-based compounds and can be adapted based on the specific cancer type and the compound's characteristics. Careful consideration of the animal model, treatment regimen, and endpoints is crucial for obtaining reliable and translatable results. Further studies, including pharmacokinetic and pharmacodynamic analyses, would be necessary to fully characterize the in vivo behavior of this compound.

References

Formulation of 5'-Demethylaquillochin for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Demethylaquillochin, a coumarinolignan derivative, presents a promising scaffold for therapeutic development due to the known anti-inflammatory and antioxidant activities of this class of compounds. A critical step in the preclinical evaluation of any new chemical entity is the development of appropriate formulations for administration in animal models. As this compound is anticipated to have low aqueous solubility, a common characteristic of polyphenolic compounds, this document provides detailed application notes and protocols for its formulation for oral and intravenous administration in rodent models. These guidelines are based on established methods for formulating poorly water-soluble drugs for in vivo studies.

Physicochemical Properties and Formulation Challenges

The formulation development for this compound must address its presumed low aqueous solubility, which can lead to poor absorption and variable bioavailability. The primary goal is to develop stable and homogenous formulations that allow for accurate and reproducible dosing.

Recommended Formulation Strategies

Based on the lipophilic nature of coumarinolignans, the following formulation strategies are recommended to enhance the solubility and bioavailability of this compound.

For Oral Administration (Gavage):

  • Co-solvent Systems: A mixture of solvents can be used to dissolve the compound.

  • Suspensions (Micronized or Nanosized): Reducing the particle size of the compound can improve its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.

For Intravenous Administration:

  • Co-solvent Systems: A carefully selected mixture of biocompatible solvents is essential to maintain the compound in solution upon injection into the bloodstream.

Data Presentation: Excipient Concentration Guidelines

The selection of appropriate excipients and their concentrations is crucial for developing safe and effective formulations. The following tables summarize commonly used excipients and their generally accepted concentration ranges for oral and intravenous formulations in preclinical animal studies.

Table 1: Excipients for Oral Formulations in Rodents

Excipient CategoryExcipientTypical Concentration Range (% w/v)Notes
Co-solvents Polyethylene Glycol 400 (PEG 400)10 - 60%Can improve solubility of many hydrophobic compounds.
Propylene Glycol (PG)10 - 50%Often used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO)< 10%Use should be minimized due to potential toxicity. A common formulation for mice is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline[1].
Surfactants Polysorbate 80 (Tween 80)0.1 - 10%A non-ionic surfactant used to increase solubility and stability of suspensions. A 5% dose is generally considered safe for animal use[2].
Cremophor EL< 10%Can cause hypersensitivity reactions and should be used with caution.
Suspending Agents Carboxymethylcellulose (CMC)0.5 - 2%Used to increase the viscosity of the vehicle and prevent sedimentation of suspended particles.
Hydroxypropyl Methylcellulose (HPMC)0.5 - 2%A common suspending agent in nanosuspension formulations[3].
Oils (for SEDDS) Sesame Oil, Corn Oil, Miglyol 81230 - 60%The oil phase in which the drug is dissolved.

Table 2: Excipients for Intravenous Formulations in Rodents

Excipient CategoryExcipientTypical Concentration Range (% v/v)Notes
Co-solvents Polyethylene Glycol 400 (PEG 400)≤ 50%High concentrations can cause hemolysis and renal toxicity. A combination of 5% NMP, 45% PG, and 50% PEG 400 has been shown to be tolerable in rats at 1 mL/kg[4][5].
Propylene Glycol (PG)≤ 45%Often used in combination with PEG 400.
Ethanol< 10%Can cause pain on injection and hemolysis at higher concentrations.
N-methyl-2-pyrrolidone (NMP)≤ 5%A potent solubilizing agent, but should be used at low concentrations due to toxicity.
Surfactants Polysorbate 80 (Tween 80)< 5%Used to prevent precipitation of the drug upon injection.
Solutol HS 15< 20%A non-ionic solubilizer and emulsifying agent.
Tonicity Agents Saline (0.9% NaCl)q.s. to final volumeUsed to make the formulation isotonic.
Dextrose (5%)q.s. to final volumeAn alternative to saline for achieving isotonicity.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a clear solution of this compound for oral administration.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Sterile Saline (0.9% NaCl)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add PEG 400 to the vial to a final concentration of 40% of the total volume.

  • Add Tween 80 to a final concentration of 5%.

  • Place the vial on a magnetic stirrer and stir until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.

  • Once dissolved, add sterile saline to reach the final desired volume.

  • Continue stirring for another 10-15 minutes to ensure a homogenous solution.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

  • Store the formulation at 4°C, protected from light.

Protocol 2: Preparation of a Nanosuspension for Oral Gavage

Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80 (Tween 80)

  • Deionized water

  • Wet milling equipment (e.g., bead mill)

  • Zirconia beads (0.1-0.5 mm)

Procedure:

  • Prepare a dispersing medium by dissolving HPMC (0.5% w/v) and Tween 80 (0.5% w/v) in deionized water[3].

  • Add this compound to the dispersing medium to the desired concentration (e.g., 10 mg/mL).

  • Add zirconia beads to the suspension. The volume of beads should be approximately equal to the volume of the suspension.

  • Mill the suspension using a bead mill at a high speed for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined experimentally to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling beads.

  • Characterize the particle size and distribution of the nanosuspension using a suitable technique like dynamic light scattering (DLS).

  • Store the nanosuspension at 4°C. Shake well before each use.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage

Objective: To prepare a lipid-based formulation that forms a microemulsion in the gastrointestinal tract.

Materials:

  • This compound

  • Oil (e.g., Sesame oil)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Glass vials

  • Vortex mixer

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Based on the solubility studies, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).

  • Weigh the required amount of this compound and dissolve it in the selected oil.

  • Add the surfactant and co-surfactant to the oil-drug mixture.

  • Vortex the mixture until a clear, isotropic solution is formed. Gentle heating may be used to aid dissolution.

  • To assess the self-emulsification properties, add a small amount of the SEDDS formulation to water and observe the formation of a microemulsion.

  • The final formulation should be stored in a sealed container at room temperature.

Protocol 4: Preparation of a Co-solvent Formulation for Intravenous Injection

Objective: To prepare a sterile, injectable solution of this compound.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • N-methyl-2-pyrrolidone (NMP)

  • Sterile Water for Injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound and place it in a sterile glass vial.

  • Prepare the co-solvent vehicle. A common combination is 5% NMP, 45% PG, and 50% PEG 400[4][5].

  • Add the co-solvent vehicle to the this compound and stir until completely dissolved.

  • If necessary, sterile water for injection can be added to adjust the final concentration, but care must be taken to avoid precipitation.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at 4°C, protected from light.

Mandatory Visualizations

Signaling Pathways

Coumarins and their derivatives have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways[6][7][8][9][10][11][12][13]. The following diagram illustrates a hypothetical mechanism of action for this compound.

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for preparing the different formulations.

G start Start Weigh this compound Weigh this compound start->Weigh this compound 1 process process decision decision end Final Formulation Add Co-solvents & Surfactants Add Co-solvents & Surfactants Weigh this compound->Add Co-solvents & Surfactants 2 Stir until dissolved Stir until dissolved Add Co-solvents & Surfactants->Stir until dissolved 3 Completely Dissolved? Completely Dissolved? Stir until dissolved->Completely Dissolved? 4 Add Aqueous Phase Add Aqueous Phase Completely Dissolved?->Add Aqueous Phase Yes Apply gentle heat Apply gentle heat Completely Dissolved?->Apply gentle heat No Final Stirring Final Stirring Add Aqueous Phase->Final Stirring 5 Apply gentle heat->Stir until dissolved Final Stirring->end 6

Caption: Workflow for Co-solvent Formulation Preparation.

G start Start Prepare Dispersing Medium Prepare Dispersing Medium start->Prepare Dispersing Medium 1 process process end Final Formulation Add this compound Add this compound Prepare Dispersing Medium->Add this compound 2 Add Milling Beads Add Milling Beads Add this compound->Add Milling Beads 3 Wet Milling Wet Milling Add Milling Beads->Wet Milling 4 Separate Beads Separate Beads Wet Milling->Separate Beads 5 Characterize Particle Size Characterize Particle Size Separate Beads->Characterize Particle Size 6 Characterize Particle Size->end 7

Caption: Workflow for Nanosuspension Preparation.

G start Start Dissolve Drug in Oil Dissolve Drug in Oil start->Dissolve Drug in Oil 1 process process end Final Formulation Add Surfactant & Co-surfactant Add Surfactant & Co-surfactant Dissolve Drug in Oil->Add Surfactant & Co-surfactant 2 Vortex to Homogenize Vortex to Homogenize Add Surfactant & Co-surfactant->Vortex to Homogenize 3 Assess Self-Emulsification Assess Self-Emulsification Vortex to Homogenize->Assess Self-Emulsification 4 Assess Self-Emulsification->end 5

Caption: Workflow for SEDDS Preparation.

Conclusion

The successful formulation of this compound for animal studies is a critical determinant of the reliability and reproducibility of preclinical data. The protocols and guidelines presented here offer a starting point for developing suitable oral and intravenous formulations. It is imperative that for each new compound, formulation development is approached systematically, with careful consideration of the physicochemical properties of the drug and the safety of the excipients. Stability studies of the final formulations are also highly recommended to ensure that the compound remains in its desired state throughout the duration of the in vivo experiments.

References

Application Notes & Protocols: High-Throughput Screening for Wnt/β-Catenin Pathway Inhibitors Using a Natural Product Library

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Natural products represent a rich source of chemical diversity for the discovery of novel modulators of this pathway. This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize natural product inhibitors of the Wnt/β-catenin signaling pathway. The workflow incorporates a primary screen using a luciferase reporter assay, followed by secondary assays to confirm activity and assess cytotoxicity.

Core Requirements

This protocol provides a framework for:

  • Primary Screening: High-throughput screening of a natural product library to identify inhibitors of TCF/LEF-dependent transcription.

  • Hit Confirmation: Dose-response analysis of primary hits to confirm activity and determine potency.

  • Cytotoxicity Profiling: Evaluation of the cytotoxic effects of confirmed hits to distinguish specific pathway inhibition from general toxicity.

Experimental Workflow

The overall experimental workflow for the high-throughput screening campaign is depicted below. It begins with the primary screening of a natural product library, followed by hit confirmation and a cytotoxicity assessment of the confirmed hits.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Profiling cluster_final Lead Identification start Natural Product Library screen TCF/LEF Luciferase Reporter Assay (Single Concentration) start->screen primary_hits Primary Hits screen->primary_hits dose_response Dose-Response Luciferase Assay primary_hits->dose_response cytotoxicity MTT Cytotoxicity Assay dose_response->cytotoxicity confirmed_hits Confirmed, Non-Toxic Hits cytotoxicity->confirmed_hits lead_compounds Lead Compounds for Further Study confirmed_hits->lead_compounds

Caption: High-throughput screening workflow for the identification of Wnt/β-catenin pathway inhibitors.

Signaling Pathway: Canonical Wnt/β-Catenin Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6.[1][4] This leads to the recruitment of Dishevelled (DVL) and the inhibition of the "destruction complex," which consists of Axin, APC, CK1α, and GSK3β. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Wnt-induced inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1][4] In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes involved in cell proliferation and survival.[1]

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

Primary High-Throughput Screen: TCF/LEF Luciferase Reporter Assay

This assay is designed to identify compounds that inhibit the transcriptional activity of β-catenin/TCF. A stable cell line expressing a TCF/LEF-driven firefly luciferase reporter is used.[3][5]

Materials:

  • DLD-1 or HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Natural product library (e.g., 10 mg/mL stocks in DMSO)

  • White, opaque 384-well assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the TCF/LEF-luciferase reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare a working concentration of the natural product library compounds (e.g., 10 µM) in culture medium.

    • Add 10 µL of the compound solution to the respective wells.

    • For controls, add 10 µL of medium with 0.1% DMSO (negative control) or a known Wnt inhibitor (positive control).

  • Pathway Activation: Add 10 µL of Wnt3a conditioned media to all wells (except for negative controls) to stimulate the Wnt/β-catenin pathway.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Secondary Assay: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxicity of the hit compounds.[6]

Materials:

  • Parental DLD-1 or HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Confirmed hit compounds from the primary screen

  • Clear, flat-bottom 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds (e.g., from 0.1 to 100 µM) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds.

    • Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

Data Presentation

The quantitative data from the primary and secondary screens should be summarized for clear interpretation and comparison.

Table 1: Results from Primary High-Throughput Screen

Compound IDLuminescence (RLU)% InhibitionHit (Yes/No)
NP-001450,00010%No
NP-002150,00070%Yes
NP-00325,00095%Yes
............
Positive Control20,00096%-
Negative Control500,0000%-

Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits

Compound IDLuciferase IC₅₀ (µM)MTT IC₅₀ (µM)Therapeutic Index (MTT IC₅₀ / Luc IC₅₀)
NP-0025.2> 100> 19.2
NP-0031.83.51.9
............

Disclaimer: The information provided in this document is intended for research purposes only. The protocols described are generalized and may require optimization for specific cell lines and experimental conditions. Due to the lack of specific published data for 5'-Demethylaquillochin, this document provides a generalized framework for the high-throughput screening of a hypothetical natural product.

References

Troubleshooting & Optimization

improving 5'-Demethylaquillochin solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling 5'-Demethylaquillochin, focusing on overcoming solubility challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a chemical compound of interest in various research fields. Like many complex organic molecules, it possesses low aqueous solubility, which can present challenges for in vitro and in vivo experiments.

Q2: Why is my this compound difficult to dissolve? The molecular structure of this compound likely contains hydrophobic regions, making it poorly soluble in aqueous solutions like water, buffers (e.g., PBS), and cell culture media. Achieving a biologically relevant concentration often requires the use of an organic co-solvent.

Q3: What is the recommended solvent for this compound? Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for initially dissolving this compound and similar hydrophobic compounds to create a high-concentration stock solution.[1] For some applications, ethanol or N,N-dimethylformamide (DMF) may also be considered.

Q4: What are the risks of using organic solvents like DMSO in my experiments? While essential for solubilization, organic solvents can be toxic to cells. High concentrations of DMSO can inhibit cell growth, induce differentiation, or cause cell death.[1] It is critical to determine the maximum tolerable DMSO concentration for your specific cell line or experimental system, which is typically below 0.5% (v/v).

Troubleshooting Guide

Q: My this compound precipitated after I diluted my DMSO stock into aqueous media. What should I do? A: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility.

  • Verify DMSO Concentration: Ensure the final DMSO concentration in your working solution remains high enough. For related compounds, a DMSO content higher than 80% was needed to maintain solubility at 10⁻³ M.[2] While you must keep the final DMSO concentration in your assay low (e.g., <0.5%), the intermediate dilution step may require a higher percentage.

  • Use a Serial Dilution Protocol: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes prevent the compound from crashing out of solution.

  • Increase Final DMSO Percentage: Test if your experimental system can tolerate a slightly higher final DMSO concentration (e.g., 0.2% instead of 0.1%).

  • Consider Formulation Aids: For in vivo studies or challenging systems, consider using formulation vehicles like cyclodextrins, liposomes, or solutions containing Tween® 80 or carboxymethylcellulose (CMC).

Q: I'm observing cellular toxicity that might be from my solvent. How can I confirm this? A: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO in media) as your experimental samples but without the this compound. If you observe toxicity in the vehicle control, the solvent is the likely cause.

Q: Can I heat or sonicate the solution to improve solubility? A: Yes. Gentle warming (e.g., to 37°C) or brief sonication can help dissolve the compound in the initial solvent to create the stock solution. However, be cautious, as excessive heat may degrade the compound. Always check for stability information if available. After creating the stock, ensure it is fully dissolved before making further dilutions.

Experimental Protocols & Data

Solvent Suitability Overview

The table below provides a qualitative guide to solvents for this compound, based on general principles for poorly soluble compounds. Researchers should perform their own solubility tests to confirm optimal conditions.[3]

SolventSuitability for Stock Solution (High Conc.)Suitability for Working Solution (Aqueous)Notes
DMSO High Low Recommended for primary stock. Dilute carefully to avoid precipitation.[1][4]
Ethanol Moderate Low Can be an alternative to DMSO, but often less effective and potentially more volatile.
PBS / Buffers Very Low High (if diluted from stock) The compound is generally insoluble directly in aqueous buffers.
Cell Culture Media Very Low High (if diluted from stock) Direct dissolution is not recommended. Add dropwise from a concentrated stock.
Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Bring the this compound vial and anhydrous (cell-culture grade) DMSO to room temperature.

  • Calculation: Determine the required mass of the compound and volume of DMSO. For example, for 1 ml of a 10 mM solution (assuming a hypothetical MW of 350 g/mol ): 0.01 mol/L * 0.001 L * 350 g/mol = 0.0035 g = 3.5 mg.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly. If full dissolution is not achieved, briefly sonicate the vial in a water bath or warm it gently at 37°C for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound.

Visual Workflow & Diagrams

The following diagram illustrates the recommended workflow for solubilizing this compound for a typical cell-based experiment.

G Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh Compound add_dmso Add Anhydrous DMSO (e.g., to make 10-50 mM stock) start->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Is it fully dissolved? vortex->check_sol assist Apply gentle heat (37°C) or sonication check_sol->assist No store Store Aliquots at -20°C/-80°C check_sol->store Yes assist->vortex thaw Thaw Stock Aliquot store->thaw dilute Dilute stock into pre-warmed aqueous medium thaw->dilute check_precip Does it precipitate? dilute->check_precip ready Solution Ready for Experiment (Final DMSO < 0.5%) check_precip->ready No troubleshoot Troubleshoot: - Use serial dilution - Lower final concentration - Reformulate check_precip->troubleshoot Yes

Caption: Decision workflow for preparing and diluting this compound.

References

stability issues with 5'-Demethylaquillochin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common stability issues encountered with 5'-Demethylaquillochin in solution. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A1: A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation.[1] Quinone compounds like this compound are susceptible to oxidation, which can lead to the formation of colored degradation products.[1] This process can be accelerated by several factors, including exposure to light, oxygen, and elevated temperatures.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound, a quinone-based compound, is influenced by several factors:

  • pH: Quinones can be unstable in aqueous solutions, and the rate of degradation is often pH-dependent.[1][2]

  • Exposure to Oxygen: Molecular oxygen can promote the oxidation of quinone compounds.[1]

  • Exposure to Light: UV radiation can provide the energy to initiate and accelerate degradation reactions.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[1][3]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of quinones.[1]

  • Solvent: The choice of solvent can impact stability. Aqueous solutions, in particular, can lead to nucleophilic attack on the quinone ring.[2]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the provided search results, the degradation of quinones generally involves the oxidation of the hydroquinone moiety. This can proceed through a semiquinone radical intermediate to form more stable oxidized species or undergo polymerization to form colored compounds.[1]

Q4: How should I prepare and store my this compound stock solutions to maximize stability?

A4: To maximize the stability of your stock solutions, consider the following best practices:

  • Use High-Purity Solvents: Start with high-purity, deoxygenated solvents. For aqueous solutions, it is advisable to use deionized water that has been degassed by sparging with an inert gas like nitrogen or argon.[1]

  • Control pH: If compatible with your experimental design, buffer the solution to a pH where this compound exhibits maximum stability, which for many similar compounds is around pH 4.[4]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Store at Low Temperatures: Store stock solutions at -20°C or -80°C.

  • Aliquot: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity

Symptoms:

  • Inconsistent or lower-than-expected results in biological assays.

  • A significant decrease in the measured concentration of the active compound over a short period.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Degradation in Solution Verify the stability of your working solution under your experimental conditions (e.g., temperature, pH, light exposure).Prepare fresh working solutions immediately before each experiment. If possible, perform a time-course experiment to measure the compound's concentration over the duration of your assay using a suitable analytical method like HPLC.
Improper Storage Review your storage conditions for stock solutions.Ensure stock solutions are stored at or below -20°C, protected from light, and have not undergone multiple freeze-thaw cycles.
Solvent Incompatibility The compound may be degrading in the chosen solvent.If using an aqueous buffer, consider preparing the stock solution in an organic solvent like DMSO and diluting it into your aqueous buffer just before use. Minimize the final concentration of the organic solvent.
Issue 2: Precipitation of the Compound in Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Lower than expected concentration when measured spectrophotometrically or by other methods.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor Solubility The concentration of this compound may exceed its solubility limit in the chosen solvent.Determine the solubility of this compound in your solvent system. You may need to use a co-solvent or adjust the pH to improve solubility.
Formation of Insoluble Degradation Products Advanced degradation can lead to the formation of insoluble polymers.Follow the recommendations for preventing degradation, such as protecting the solution from light and oxygen. If precipitation is observed, the solution should be discarded.
pH-Dependent Solubility Changes in the pH of the solution during storage or use could affect solubility.Ensure the pH of your solution is maintained within the optimal range for both stability and solubility.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution

This protocol outlines a general method to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Experimental buffer (e.g., phosphate-buffered saline at a specific pH)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare the Test Solution: Dilute the stock solution with the experimental buffer to the final desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration and purity. This will serve as the baseline.

  • Incubation: Store the test solution under the conditions you wish to evaluate (e.g., specific temperature, light or dark conditions).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial (T=0) measurement. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Prepare Test Solution (Dilute in Buffer) prep_stock->prep_test initial_hplc T=0 HPLC Analysis prep_test->initial_hplc incubation Incubate under Test Conditions initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis incubation->timepoint_hplc t = 1, 2, 4... hrs data_analysis Data Analysis (% Degradation) timepoint_hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_flow start Inconsistent Experimental Results check_solution Is the solution discolored? start->check_solution yes_degraded Solution is likely degraded. Prepare fresh solution. check_solution->yes_degraded Yes no_check_storage Check storage conditions (Temp, Light, Freeze-Thaw) check_solution->no_check_storage No storage_ok Are storage conditions optimal? no_check_storage->storage_ok no_optimize_storage Optimize storage conditions. storage_ok->no_optimize_storage No yes_check_protocol Review experimental protocol (e.g., incubation time, pH). storage_ok->yes_check_protocol Yes protocol_ok Is the protocol validated for stability? yes_check_protocol->protocol_ok no_validate_protocol Perform stability check (see Protocol 1). protocol_ok->no_validate_protocol No end Consult further literature or support. protocol_ok->end Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Synthesis of 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 5'-Demethylaquillochin. The following information is intended for an audience of researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: Suzuki Coupling of 2-amino-4-methoxyphenol and (2-formylphenyl)boronic acid

Question 1: My Suzuki coupling reaction has a low yield, with significant amounts of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in Suzuki coupling reactions is a common issue that can often be traced back to the catalyst system, reaction setup, or reagent quality.[1] Here are the primary areas to investigate:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[1] Incomplete degassing of the solvent and reaction vessel can lead to catalyst oxidation and deactivation. Ensure you are using a robust degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[1][2] It is recommended to use freshly purchased or recrystallized boronic acid. The purity of the aryl halide and the base is also critical.

  • Suboptimal Ligand Choice: For coupling with an electron-rich aminophenol, a sufficiently electron-rich and bulky phosphine ligand is often required to promote the oxidative addition and reductive elimination steps.[1][2] If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized ligand such as SPhos, XPhos, or RuPhos.[2]

  • Incorrect Base: The choice and quality of the base are crucial. The base activates the boronic acid for transmetalation.[3] K₂CO₃ and K₃PO₄ are commonly used, often with some water present to aid solubility and activation.[3] Ensure your base is finely powdered and anhydrous if the reaction requires it, or of a specific hydrate form.

Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid to form a symmetrical biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.[4] This oxidizes the Pd(0) catalyst to Pd(II), which can promote this unwanted side reaction.[4]

To minimize homocoupling:

  • Improve Degassing: Rigorously exclude oxygen from your reaction.[1]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure your conditions are suitable for its in-situ reduction to Pd(0). Alternatively, use a direct Pd(0) source like Pd(PPh₃)₄.

  • Control Reaction Temperature: Excessively high temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.

Question 3: The purification of the biaryl amine product is difficult due to its polarity and co-elution with byproducts. What purification strategies can I employ?

Answer: Highly polar amines can be challenging to purify via standard silica gel chromatography.[5][6]

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer and re-extract your product.

  • Modified Chromatography:

    • Amine-treated silica: Use silica gel that has been pre-treated with triethylamine to reduce tailing of the basic amine product.

    • Alternative stationary phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column for purification.[7] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[7][8]

Step 3: Intramolecular Cyclization to form the Quinoline Core

Question 4: The intramolecular cyclization to form the quinoline ring is giving a low yield. What factors should I optimize?

Answer: The efficiency of intramolecular cyclizations is highly dependent on reaction conditions that favor the formation of the desired ring system over intermolecular side reactions.

  • Reaction Concentration: The cyclization should be run under high dilution conditions (e.g., 0.01-0.05 M) to minimize intermolecular reactions, such as polymerization.

  • Choice of Base/Acid: The catalyst for the cyclization is critical. If it is a base-mediated condensation, screen different bases (e.g., NaH, K₂CO₃, DBU) and solvents. For acid-catalyzed cyclizations (e.g., Eaton's reagent, PPA), the temperature and reaction time are key parameters to optimize to avoid decomposition.

  • Temperature and Time: These reactions can be sensitive to temperature. Too low, and the reaction may not proceed; too high, and you may see decomposition or byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound? A1: The synthesis is a four-step sequence starting from commercially available materials. It involves a Suzuki coupling to create the key C-C bond, followed by amide formation, an intramolecular cyclization to construct the quinoline core, and a final demethylation to yield the target molecule.

Q2: How critical is the purity of starting materials and solvents? A2: It is extremely critical. Impurities in starting materials can lead to side reactions and lower yields. Solvents, especially for the Suzuki coupling, must be anhydrous and free of peroxides and oxygen to prevent catalyst deactivation.[1]

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Standard laboratory safety procedures should be followed. Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood. Some bases used in the cyclization step, like NaH, are pyrophoric and react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents used.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O9035
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10052
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10085
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene/H₂O11091
5Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF/H₂O8088

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (Table 1, Entry 4)

To a flame-dried Schlenk flask was added 2-amino-4-methoxyphenol (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.5 eq). The flask was evacuated and backfilled with argon three times. Toluene and water (4:1 v/v, 0.1 M) were added, and the mixture was sparged with argon for 20 minutes. Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%) were then added under a positive pressure of argon. The flask was sealed and heated to 110 °C in an oil bath for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_product Final Product A 2-amino-4- methoxyphenol C Biaryl Amine Intermediate A->C Step 1: Suzuki Coupling (Pd₂(dba)₃, XPhos, K₃PO₄) B (2-formylphenyl)- boronic acid B->C Step 1: Suzuki Coupling (Pd₂(dba)₃, XPhos, K₃PO₄) E This compound D Amide Intermediate C->D Step 2: Amide Formation (Acyl Chloride, Pyridine) F Quinoline Intermediate D->F Step 3: Intramolecular Cyclization (NaH, THF) F->E Step 4: Demethylation (BBr₃, DCM)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Boronic Acid, Halide, Base) Start->CheckReagents CheckSetup Review Reaction Setup (Degassing, Inert Atmosphere) CheckReagents->CheckSetup Reagents OK Success Yield Improved CheckReagents->Success Issue Found & Fixed OptimizeCatalyst Optimize Catalyst System (Pd Source, Ligand) CheckSetup->OptimizeCatalyst Setup OK CheckSetup->Success Issue Found & Fixed OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp) OptimizeCatalyst->OptimizeConditions No Improvement OptimizeCatalyst->Success Issue Found & Fixed OptimizeConditions->Success Improvement Seen Failure Yield Still Low (Consider Alternative Route) OptimizeConditions->Failure No Improvement

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

References

Technical Support Center: Crystallization of 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5'-Demethylaquillochin.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What solvents should I try?

A1: this compound (C₂₀H₁₈O₉, M.W. 402.35) is a polar natural product.[1][2] For polar compounds, it is recommended to start with polar solvents. Try solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] You can also explore binary solvent systems where one solvent readily dissolves the compound and the other acts as an anti-solvent to induce crystallization.[1]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystal. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that particular solvent, or if the rate of cooling is too rapid.[4]

To troubleshoot this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional solvent to reduce the level of supersaturation.

  • Slow down the cooling process. Allow the solution to cool gradually to room temperature before placing it in a colder environment.[4]

  • Consider a different solvent system. The chosen solvent's boiling point should ideally be lower than the melting point of your compound.[4]

Q3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take to induce crystallization?

A3: If crystals do not form spontaneously, you can try to induce nucleation. Here are a few common techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[5]

  • Seeding: Introduce a tiny crystal of this compound (if you have a previously crystallized batch) into the supersaturated solution. This seed crystal will act as a template for further crystal growth.[5]

  • Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can promote crystallization.

  • Reduce the amount of solvent: If you have too much solvent, the solution may not be sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

Q4: My crystallization yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved in the mother liquor.[5] Before discarding the filtrate, you can test for remaining compound by evaporating a small sample to see if a solid residue forms.[5]

  • Premature filtration: Ensure that the crystallization process is complete before filtering.

  • Inappropriate solvent system: The ideal solvent will dissolve the compound when hot but have low solubility when cold.

To improve your yield, carefully optimize the solvent volume and the cooling process.

Q5: The crystals form too quickly and appear as a fine powder. How can I grow larger, higher-quality crystals?

A5: Rapid crystallization often traps impurities within the crystal lattice, leading to lower purity.[5] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[5] To slow down crystallization:

  • Use more solvent: Add a slight excess of the "good" solvent to keep the compound in solution for a longer period during cooling.[5]

  • Insulate the flask: Place the flask on a non-conductive surface (like a cork ring or folded paper towels) and cover it to slow the rate of cooling.[3]

  • Consider a different solvent system: A solvent in which the compound has slightly higher solubility at room temperature may promote slower crystal growth.

Data Presentation

Table 1: Solvent Screening for this compound Crystallization (Example Data)

Solvent System (v/v)Temperature (°C) for DissolutionCrystal Formation ObservationsEstimated Yield (%)
Methanol60Fine needles formed rapidly upon cooling75
Ethanol:Water (9:1)75Small prisms after 12 hours82
Acetone50Oiled out upon coolingN/A
Ethyl Acetate70No crystals after 24 hours0
Dichloromethane40Amorphous precipitate< 20

Note: This table presents hypothetical data. Researchers should populate it with their own experimental results.

Experimental Protocols

Protocol 1: General Crystallization by Slow Cooling

  • Dissolution: In an Erlenmeyer flask, add a small amount of your chosen solvent to the this compound sample. Gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

Troubleshooting_Crystallization start Start: Supersaturated Solution cool Allow to Cool Slowly start->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Compound 'Oils Out'? check_crystals->oiling_out No success Success: Filter and Dry Crystals check_crystals->success Yes no_crystals No Crystals Formed? oiling_out->no_crystals No troubleshoot_oil Troubleshoot Oiling Out: 1. Reheat solution 2. Add more solvent 3. Cool slower oiling_out->troubleshoot_oil Yes induce_nucleation Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent no_crystals->induce_nucleation Yes reassess Re-evaluate Conditions: - Try different solvent - Check compound purity no_crystals->reassess Still No Crystals troubleshoot_oil->cool induce_nucleation->cool

References

Technical Support Center: Optimizing In Vitro Dosage of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data on 5'-Demethylaquillochin, this technical support center provides a generalized framework for optimizing the in vitro dosage of a novel research compound. The principles, protocols, and troubleshooting guides presented here are broadly applicable and should be adapted to the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the initial dosage range for a completely new compound?

A1: Establishing a starting dosage range for a novel compound requires a multi-pronged approach. Begin with a broad range, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar concentrations). A typical starting point could be a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). This initial wide screening is crucial to identify a window of biological activity without prior knowledge of the compound's potency.

Q2: How do I select the appropriate cell line for my initial cytotoxicity studies?

A2: The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa, HEK293, or A549 can be suitable. However, if the compound is being investigated for a specific therapeutic area, it is imperative to use cell lines relevant to that field (e.g., MCF-7 for breast cancer research, SH-SY5Y for neurotoxicity studies). Consider the metabolic activity and doubling time of the chosen cell line, as these factors can influence the outcome of cytotoxicity assays.

Q3: My compound is not showing any effect at the concentrations tested. What should I do?

A3: If your compound does not exhibit any activity, consider the following troubleshooting steps:

  • Expand the Concentration Range: The effective concentration might be higher than initially tested.

  • Check Compound Stability and Solubility: Ensure the compound is stable and soluble in your culture medium at the tested concentrations. Precipitated compound will not be bioavailable to the cells. Consider using a different solvent or a lower percentage of the current solvent (e.g., DMSO).

  • Increase Incubation Time: The compound may require a longer duration to exert its effects. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).

  • Select a More Sensitive Cell Line: The chosen cell line may be resistant to the compound's mechanism of action.

  • Verify Compound Purity and Identity: Ensure the integrity of your compound stock.

Q4: I'm observing high variability between my replicate wells. What are the common causes?

A4: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and precise pipetting to have a consistent number of cells in each well.

  • Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.

  • Compound Precipitation: Visually inspect the wells for any signs of compound precipitation.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dilutions and additions.

  • Contamination: Check for any signs of microbial contamination in your cell cultures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values across experiments 1. Variation in cell passage number.2. Differences in cell confluence at the time of treatment.3. Inconsistent incubation times.4. Instability of the compound in solution.1. Use cells within a consistent and narrow passage number range.2. Seed cells to achieve a consistent confluence (e.g., 70-80%) before adding the compound.3. Standardize the incubation period for all experiments.4. Prepare fresh dilutions of the compound for each experiment.
High background in cytotoxicity assay 1. Contamination of cell culture.2. Reagent interference with the assay.3. Cell death in the vehicle control.1. Regularly test for mycoplasma and other contaminants.2. Run a control with the compound in cell-free medium to check for direct interaction with assay reagents.3. Ensure the concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%).
No dose-dependent effect observed 1. The tested concentration range is too narrow or not in the active range.2. The compound has a non-monotonic (hormetic) dose-response.3. The chosen endpoint is not appropriate for the compound's mechanism of action.1. Broaden the range of concentrations tested.2. Perform a more detailed dose-response curve with more data points around the suspected active range.3. Consider alternative assays that measure different cellular parameters (e.g., apoptosis, specific enzyme activity).

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Novel compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Example Cytotoxicity Data for a Novel Compound (Compound X)
Cell LineIncubation Time (hours)IC50 (µM)
HeLa2445.2
4822.8
7210.5
A54924> 100
4885.1
7255.3
SH-SY5Y2415.7
488.2
723.9

Visualizations

Experimental Workflow for Dosage Optimization

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Dose-Response Characterization cluster_2 Phase 3: Mechanistic Studies A Broad Concentration Screen (e.g., 0.01 µM to 100 µM) B Initial Cytotoxicity Assay (e.g., MTT, 24h) A->B C Narrow Concentration Range (based on Phase 1 results) B->C Identify Active Range D Time-Course Experiment (e.g., 24h, 48h, 72h) C->D E Multiple Cell Line Testing D->E F Determine IC50 Values E->F Generate Dose-Response Curves G Select Doses for Further Study (e.g., IC25, IC50, IC75) F->G H Mechanism of Action Assays (e.g., Apoptosis, Western Blot) G->H

Caption: Workflow for optimizing in vitro dosage of a novel compound.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical scenario where a novel compound inhibits a key kinase in a cancer-related signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor NovelCompound Novel Compound NovelCompound->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Technical Support Center: Refining Purification Protocols for 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refining and purification of 5'-Demethylaquillochin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this natural alkaloid from Aquilaria species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a natural alkaloid compound.[1] It is primarily derived from the bark of tropical plants belonging to the Aquilaria species, which are commonly found in Southeast Asia.[1] Its chemical formula is C₂₀H₁₈O₉ and it has a molecular weight of 402.4 g/mol .[1] This compound is of significant interest in antimicrobial research.[1]

Q2: What are the general steps for purifying this compound from Aquilaria bark?

A2: A typical purification workflow for alkaloids like this compound from Aquilaria bark involves the following stages:

  • Extraction: Initial extraction from the dried and powdered plant material using an organic solvent.

  • Fractionation: Liquid-liquid extraction to partition the alkaloids and remove major classes of impurities.

  • Column Chromatography: Separation of the crude alkaloid fraction using silica gel column chromatography.

  • Preparative HPLC: High-performance liquid chromatography for final purification to achieve high purity.

Q3: What are the expected yields and purity for this type of purification?

A3: Specific yield and purity data for this compound are not widely published. However, based on the purification of similar bioactive compounds from Aquilaria species and other plants, the following can be used as a general guide. The yield of total flavonoids from Aquilaria leaves, for instance, has been reported to be around 6.68%.[2] The purity of alkaloids after macroporous resin column chromatography has been reported to be over 90%.[3] Preparative HPLC can further increase the purity to greater than 98%.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound.

Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Inefficient Extraction Solvent The choice of solvent is critical for efficient extraction.[4] Methanol and ethanol are effective polar solvents for extracting a broad range of alkaloids.[4] Consider performing small-scale trial extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) to determine the optimal one for this compound.
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or perform multiple extraction cycles. The solvent-to-plant ratio should be optimized to ensure complete extraction.[4]
Degradation of this compound during Extraction Alkaloids can be sensitive to heat.[5] If using a heated extraction method like Soxhlet, consider lowering the temperature or using a non-thermal method like maceration or ultrasound-assisted extraction. Phenolic compounds can also degrade at high temperatures.[6][7]
Poor Separation in Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase Silica gel is a common and effective stationary phase for separating alkaloids.[8][9] Ensure the silica gel is properly activated and packed in the column to avoid channeling.[10]
Suboptimal Mobile Phase The choice of solvent system is crucial for good separation.[10] A gradient elution from a non-polar solvent (e.g., hexane or chloroform) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating compounds of varying polarities. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.[10]
Co-elution of Impurities If this compound co-elutes with impurities, consider using a different chromatographic technique, such as Sephadex LH-20 column chromatography, which separates based on molecular size and polarity.
Low Purity after Preparative HPLC

| Potential Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Suboptimal HPLC Conditions | Optimize the mobile phase composition, flow rate, and column temperature. For alkaloids, using a C18 column with a mobile phase of water/methanol or water/acetonitrile containing a small amount of acid (e.g., 0.1% TFA or formic acid) can improve peak shape.[11] | | Column Overload | Injecting too much sample can lead to poor separation and broad peaks. Reduce the injection volume or the concentration of the sample. | | Presence of Isomers or Closely Related Compounds | If isomers are present, achieving baseline separation can be challenging. Consider using a longer column, a smaller particle size stationary phase, or a different column chemistry (e.g., a phenyl-hexyl column).[11] |

Compound Degradation During Purification
Potential Cause Troubleshooting Steps
Sensitivity to pH Alkaloids can be unstable at very high or low pH.[12] When performing acid-base extractions, avoid extreme pH values if possible and minimize the time the compound is exposed to these conditions.
Oxidation Phenolic compounds are susceptible to oxidation.[13] Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and use degassed solvents. The addition of antioxidants like ascorbic acid during extraction may also be beneficial.
Light Sensitivity Some natural products are light-sensitive.[5] Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of alkaloids and related compounds from plant sources. Note that these are not specific to this compound but can serve as a benchmark.

Purification Step Parameter Value Source Compound/Plant
Solvent Extraction Yield of Total Flavonoids6.68%Aquilaria leaves[2]
Macroporous Resin Chromatography Purity of Total Alkaloids> 90%Macleaya cordata[3]
Macroporous Resin Chromatography Recovery Rate of Total Alkaloids> 91.24%Macleaya cordata[3]
Counter-current Chromatography Purity of Isolated Alkaloids90.2% - 98.8%Lotus leaves and plumules[14]
Preparative HPLC Purity of Isolated Flavonoids> 98%Crataegus pinnatifida leaves[15]

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Fractionation

This protocol describes a general method for obtaining a crude alkaloid extract from Aquilaria bark.

  • Preparation of Plant Material: Dry the Aquilaria bark at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. Grind the dried bark into a fine powder.

  • Solvent Extraction: Macerate the powdered bark in 96% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 24-48 hours at room temperature with occasional stirring. Filter the extract and repeat the extraction process two more times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude ethanol extract in 2% sulfuric acid. b. Wash the acidic solution with an equal volume of diethyl ether three times to remove neutral and weakly acidic compounds. Discard the ether layers. c. Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. d. Extract the alkaline solution with an equal volume of chloroform three times. The alkaloids will partition into the chloroform layer. e. Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.[16]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of the crude alkaloid extract using silica gel column chromatography.

  • Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.[17]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution: Begin elution with the initial non-polar solvent (e.g., chloroform). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be:

    • 100% Chloroform

    • Chloroform:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

    • Chloroform:Methanol (9:1, 8:2, etc.)

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on the TLC profile.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

  • Method Development: Develop an analytical HPLC method first to determine the optimal separation conditions. A C18 column is commonly used for alkaloid purification.[11] A good starting mobile phase is a gradient of water (with 0.1% formic acid or TFA) and methanol or acetonitrile.[11]

  • Preparative Separation: a. Dissolve the semi-purified fraction from column chromatography in the mobile phase. b. Inject the sample onto a preparative C18 column. c. Elute using the optimized isocratic or gradient mobile phase at a higher flow rate suitable for the preparative column. d. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength determined from the UV spectrum of the compound).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or rotary evaporation, to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis start Aquilaria Bark Powder extraction Solvent Extraction (e.g., Ethanol) start->extraction fractionation Liquid-Liquid Extraction (Acid-Base Partitioning) extraction->fractionation crude_alkaloid Crude Alkaloid Extract fractionation->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom semi_pure Semi-Pure Fraction column_chrom->semi_pure tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_analysis Analytical HPLC for Purity prep_hplc->hplc_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield start Low Yield of Crude Extract cause1 Inefficient Solvent? start->cause1 cause2 Incomplete Extraction? start->cause2 cause3 Compound Degradation? start->cause3 solution1 Test different solvents (Methanol, Ethanol, Ethyl Acetate) cause1->solution1 solution2 Increase extraction time/ Grind material finer cause2->solution2 solution3 Use non-thermal extraction methods cause3->solution3

Caption: Troubleshooting logic for low crude extract yield.

References

addressing batch-to-batch variability of 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of 5'-Demethylaquillochin.

Understanding Batch-to-Batch Variability

Batch-to-batch variability is a common challenge when working with natural products like this compound, an alkaloid derived from the bark of Aquilaria species.[1] This variability can arise from several factors, including the geographical source of the plant material, harvesting time, extraction and purification methods, and storage conditions. Such inconsistencies can significantly impact experimental reproducibility and the reliability of research findings.

This guide offers a structured approach to identifying, characterizing, and mitigating the effects of batch-to-batch variability in your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural alkaloid compound.[1] Its mode of action is reported to involve the interference with microbial cell wall synthesis and potentially the inhibition of enzymes essential for microbial replication.[1] This makes it a compound of interest for antimicrobial research.[1]

Q2: We are observing different levels of antimicrobial activity between different batches of this compound. What could be the cause?

A2: Discrepancies in biological activity between batches are a hallmark of batch-to-batch variability. The primary causes can be categorized as follows:

  • Purity and Impurity Profile: The presence and concentration of impurities can differ between batches. Some impurities may have synergistic or antagonistic effects on the primary compound's activity.

  • Concentration Discrepancies: Even with the same stated concentration, minor variations can occur. It is crucial to perform an independent concentration validation for each new batch.

  • Degradation: Improper storage (e.g., exposure to light, temperature fluctuations) can lead to the degradation of the compound, reducing its effective concentration and activity.

  • Presence of Isomers: Different batches may contain varying ratios of stereoisomers, which can exhibit different biological activities.

Q3: How can we ensure the consistency of our this compound stock solutions?

A3: To ensure consistency, it is critical to establish a robust internal quality control (QC) process for each new batch received. This should include:

  • Analytical Characterization: Perform analytical tests to confirm the identity and purity of the compound.

  • Standardized Stock Solution Preparation: Prepare stock solutions using a consistent, documented protocol.

  • Aliquoting and Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them under recommended conditions (typically -20°C or -80°C, protected from light).

  • Regular Quality Checks: Periodically re-evaluate the purity and concentration of your stock solutions, especially for long-term studies.

Q4: What are the best practices for storing this compound?

A4: While specific stability data for this compound is not widely published, general best practices for natural product alkaloids should be followed:

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • In Solution: Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in IC50 values between experiments using different batches.

  • Unexpected cytotoxicity or off-target effects with a new batch.

  • Loss of expected biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Purity Variation Characterize the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to identify any new or different impurity peaks.HPLC Analysis: 1. Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).2. Use a C18 reverse-phase column.3. Run a gradient elution from a polar solvent (e.g., water with 0.1% formic acid) to a less polar solvent (e.g., acetonitrile with 0.1% formic acid).4. Monitor the elution profile using a UV detector at a wavelength appropriate for the compound's chromophore.5. Compare the peak area of the main compound and any impurities across different batches.
Concentration Inaccuracy Verify the concentration of your stock solution using a quantitative method such as quantitative NMR (qNMR) or by creating a standard curve with a highly pure reference standard.Standard Curve by UV-Vis Spectroscopy: 1. Prepare a series of dilutions of a trusted reference standard of this compound.2. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).3. Plot absorbance versus concentration to generate a standard curve.4. Measure the absorbance of your new batch's stock solution and determine its concentration from the standard curve.
Compound Degradation Assess the integrity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to look for degradation products.LC-MS Analysis: 1. Analyze the sample using an LC-MS system.2. Look for peaks with molecular weights that could correspond to degradation products (e.g., hydrolysis, oxidation).3. Compare the mass spectra of fresh and older batches.
Issue 2: Poor Solubility or Precipitation in Media

Symptoms:

  • Visible precipitate in the cell culture media after adding the compound.

  • Inconsistent results at higher concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Low Aqueous Solubility Determine the optimal solvent for your stock solution (e.g., DMSO, ethanol). When diluting into aqueous media, ensure the final solvent concentration is low and consistent across experiments.Solubility Testing: 1. Prepare a high-concentration stock solution in a non-polar organic solvent (e.g., 10 mM in DMSO).2. Serially dilute the stock solution into your cell culture medium.3. Visually inspect for precipitation at each concentration under a microscope.4. Determine the highest concentration that remains soluble.
Interaction with Media Components Some compounds can bind to serum proteins or other components in the media, reducing their effective concentration. Test the compound's activity in serum-free versus serum-containing media.Serum-Free vs. Serum-Containing Media Assay: 1. Perform your standard bioassay in parallel using both serum-free and your normal serum-containing medium.2. Compare the dose-response curves. A rightward shift in the curve in the presence of serum suggests binding to serum components.

Data Presentation: Batch Comparison

To systematically track and compare different batches of this compound, maintain a detailed record of their analytical and biological characterization.

Table 1: Analytical Characterization of this compound Batches

Batch ID Date Received Purity by HPLC (%) Identity Confirmed by MS (m/z) Concentration of Stock (mM) Appearance
Batch A2025-01-1598.5403.1 [M+H]+10.1White powder
Batch B2025-06-0295.2403.1 [M+H]+9.8Off-white powder
Batch C2025-10-2099.1403.1 [M+H]+10.0White powder

Table 2: Biological Activity of this compound Batches

Batch ID Assay Type Cell Line IC50 (µM) Date of Experiment Notes
Batch AAntimicrobial (MIC)S. aureus5.22025-02-01Consistent with historical data.
Batch BAntimicrobial (MIC)S. aureus8.92025-06-15Reduced potency observed. HPLC showed a significant impurity peak.
Batch CAntimicrobial (MIC)S. aureus5.52025-11-01Activity restored with a higher purity batch.

Mandatory Visualizations

experimental_workflow cluster_0 Batch Reception & Initial QC cluster_1 Stock Solution Preparation & Validation cluster_2 Biological Assay A Receive New Batch of This compound B Visual Inspection (Color, Texture) A->B C Analytical Chemistry QC (HPLC, LC-MS) B->C D Prepare Stock Solution (e.g., 10 mM in DMSO) C->D Batch Passes Initial QC E Validate Concentration (e.g., UV-Vis) D->E F Aliquot and Store (-80°C, protected from light) E->F G Perform Biological Assay (e.g., Antimicrobial MIC) F->G H Compare Activity with Reference Batch G->H I Accept or Reject Batch H->I

Caption: Workflow for qualifying a new batch of this compound.

signaling_pathway cluster_0 Bacterial Cell Wall Synthesis A Precursor Synthesis (in cytoplasm) B Transport of Precursors across cell membrane A->B C Polymerization of Peptidoglycan Chains B->C D Cross-linking of Peptidoglycan C->D G Cell Lysis D->G E This compound F Inhibition E->F F->C Potential Target F->D Potential Target

Caption: Postulated mechanism of action for this compound.

References

Validation & Comparative

Unraveling the Biological Target of 5'-Demethylaquillochin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise biological target of a novel compound is a critical step in the journey from discovery to clinical application. 5'-Demethylaquillochin, a natural product isolated from the plant Mallotus apelta, has emerged from a genus known for its rich diversity of bioactive molecules. However, the specific molecular target of this compound remains to be elucidated. This guide provides a comprehensive overview of the current knowledge surrounding this compound and its plant origin, and outlines a strategic workflow for its biological target identification.

While direct experimental data on the molecular target of this compound is not yet available in published literature, the Mallotus genus is a well-documented source of compounds with significant biological activities. Extracts and isolated molecules from Mallotus species, including Mallotus apelta, have demonstrated a range of effects, such as cytotoxic, anti-inflammatory, and antiviral properties. These broad activities suggest that compounds like this compound could interact with various cellular pathways, making target identification a compelling area of investigation.

Biological Activities of Compounds and Extracts from Mallotus Species

To provide context for the potential therapeutic relevance of this compound, the following table summarizes the observed biological activities of various extracts and compounds isolated from the Mallotus genus. It is important to note that these activities are not directly attributed to this compound itself but indicate the therapeutic potential of related compounds from the same botanical source.

Compound/Extract Source (Species) Observed Biological Activity Cell Lines/Model System Reported IC50/Effect
Mallotus apelta extractMallotus apeltaCytotoxicityHuman hepatocellular carcinoma (Hep-2), Rhabdosarcoma (RD)IC50: 0.49 µg/mL (Hep-2), 0.54 µg/mL (RD)[1]
Mallotus apelta extractMallotus apeltaAnti-HIV activityIn vitro assaysShowed significant activity[2]
Mallotus apelta root extractMallotus apeltaInhibition of duck hepatitis B virus (D-HBV)Duck modelRestrained D-HBV duplication in vivo[3]
BenzopyransMallotus apeltaCytotoxicityNot specifiedAttributed to the cytotoxic effects of the extract[4][5]
Mallotus philippensis extractMallotus philippensisAnti-inflammatoryMurine macrophage-like cells (RAW 264.7), Rat peritoneal mast cellsInhibited nitric oxide production and histamine release[6]
Mallotus peltatus leaf extractMallotus peltatusAnti-inflammatory, AntimicrobialAlbino rats, Various bacteria and fungiSignificant anti-inflammatory activity and broad-spectrum antimicrobial effects[7][8]
Cleistanthin AMallotus glomerulatusCytotoxicityBreast cancer cell lines (MCF-7, MDA-MB-231)Potent cytotoxicity with nanomolar IC50 values[9]

Proposed Workflow for Biological Target Identification

The absence of a known target for this compound presents an opportunity for novel discovery. The following diagram illustrates a generalized experimental workflow that researchers can adapt to identify the biological target of a natural product like this compound.

G A Compound Isolation & Characterization (this compound) B Phenotypic Screening (e.g., Cancer Cell Line Panel) A->B C High-Content Imaging B->C D Transcriptomics/Proteomics (Differential Expression Analysis) B->D E Affinity Chromatography (Compound-immobilized beads) D->E F Computational Prediction (Molecular Docking, Similarity Search) D->F G Genetic Approaches (CRISPR screens, shRNA libraries) D->G H Direct Biochemical Assays (e.g., Kinase Profiling) D->H I Binding Assays (SPR, ITC, CETSA) E->I F->I L Knockdown/Overexpression Studies G->L J Enzymatic/Functional Assays with purified protein H->J K Cellular Target Engagement Assays I->K J->K K->L M In Vivo Model Validation L->M

A generalized workflow for the identification of a novel compound's biological target.

Detailed Methodologies for Key Experiments

1. Phenotypic Screening:

  • Objective: To identify cellular processes affected by this compound.

  • Protocol: A panel of human cancer cell lines representing different tissue origins is treated with a dose-response range of this compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine sensitivity.

2. Affinity Chromatography:

  • Objective: To isolate proteins that directly bind to this compound.

  • Protocol: this compound is chemically synthesized with a linker arm and immobilized on a solid support (e.g., NHS-activated sepharose beads). A cell lysate is incubated with the compound-conjugated beads. After washing to remove non-specific binders, the specifically bound proteins are eluted. The eluted proteins are then identified using mass spectrometry (LC-MS/MS).

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm direct target engagement in a cellular context.

  • Protocol: Intact cells are treated with either this compound or a vehicle control. The cells are then heated at a range of temperatures. The principle is that a ligand-bound protein will be stabilized against thermal denaturation. After heating, the cells are lysed, and the soluble protein fraction is analyzed by Western blot or mass spectrometry to quantify the amount of the putative target protein that remains in solution at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

The journey to confirm the biological target of this compound is an exciting prospect for the drug discovery community. While its specific mechanism of action is currently unknown, the rich bioactivity of its source genus, Mallotus, provides a strong rationale for further investigation. The application of systematic target identification workflows, combining phenotypic screening, proteomics, and biophysical validation, will be instrumental in unlocking the therapeutic potential of this intriguing natural product.

References

Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Potential Therapeutics Targeting Viral Replication

The global scientific community continues its rigorous search for effective antiviral agents to combat SARS-CoV-2, the virus responsible for COVID-19. A key target in this endeavor is the viral main protease (Mpro or 3CLpro), an enzyme critical for the replication of the virus.[1][2][3][4] This guide provides a comparative overview of inhibitors targeting SARS-CoV-2 Mpro, offering valuable insights for researchers, scientists, and drug development professionals.

While computational studies have suggested that the natural product Aquillochin may act as a potential inhibitor of SARS-CoV-2 Mpro, experimental validation of its activity is not yet available in the public domain.[5][6] Therefore, to illustrate a comprehensive comparison, this guide will focus on a selection of well-characterized SARS-CoV-2 Mpro inhibitors with established experimental data.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of several known inhibitors against SARS-CoV-2 Mpro.

CompoundTypeTargetIC50 (µM)Assay
Nirmatrelvir (PF-07321332) CovalentSARS-CoV-2 Mpro0.074 (EC50)Antiviral activity in Vero E6 cells
Boceprevir CovalentSARS-CoV-2 Mpro5.4FRET-based in vitro assay
GC376 CovalentSARS-CoV-2 Mpro0.160FRET-based in vitro assay
Manidipine Non-covalentSARS-CoV-2 Mpro4.8FRET-based in vitro assay
Lercanidipine Non-covalentSARS-CoV-2 Mpro16.2FRET-based in vitro assay
Bedaquiline Non-covalentSARS-CoV-2 Mpro18.7FRET-based in vitro assay
Ebselen CovalentSARS-CoV-2 Mpro0.67FRET-based in vitro assay
Rottlerin Non-covalentSARS-CoV-2 Mpro37FRET-based in vitro assay
Hyperoside Non-covalentSARS-CoV-2 Mpro235.8FRET-based in vitro assay

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

The Crucial Role of the Main Protease in Viral Replication

The replication of SARS-CoV-2 begins with the translation of its genomic RNA into two large polyproteins, pp1a and pp1ab.[2][4] These polyproteins are non-functional until they are cleaved into smaller, active non-structural proteins (nsps) that form the viral replication and transcription complex (RTC). The SARS-CoV-2 main protease (Mpro) is responsible for the majority of these cleavage events, processing the polyprotein at no fewer than 11 distinct sites.[4][7] By inhibiting Mpro, the formation of the RTC is blocked, thereby halting viral replication.[1][3] This essential role makes Mpro a prime target for antiviral drug development.

SARS_CoV_2_Replication_Pathway Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation Translation Viral RNA Release->Translation Polyprotein (pp1a/pp1ab) Polyprotein (pp1a/pp1ab) Translation->Polyprotein (pp1a/pp1ab) Mpro Cleavage Mpro Cleavage Polyprotein (pp1a/pp1ab)->Mpro Cleavage Functional Non-Structural Proteins (nsps) Functional Non-Structural Proteins (nsps) Mpro Cleavage->Functional Non-Structural Proteins (nsps) Replication/Transcription Complex (RTC) Assembly Replication/Transcription Complex (RTC) Assembly Functional Non-Structural Proteins (nsps)->Replication/Transcription Complex (RTC) Assembly Viral RNA Replication Viral RNA Replication Replication/Transcription Complex (RTC) Assembly->Viral RNA Replication Assembly of New Virions Assembly of New Virions Viral RNA Replication->Assembly of New Virions Release of New Virions Release of New Virions Assembly of New Virions->Release of New Virions

Figure 1. Simplified schematic of the SARS-CoV-2 replication cycle highlighting the critical role of the main protease (Mpro).

Experimental Protocols for Mpro Inhibition Assays

The inhibitory activity of compounds against SARS-CoV-2 Mpro is commonly determined using in vitro enzymatic assays. A widely used method is the Förster Resonance Energy Transfer (FRET)-based assay.

FRET-based Mpro Inhibition Assay Protocol

This protocol outlines the general steps for a FRET-based assay to screen for Mpro inhibitors.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET-based peptide substrate containing a fluorophore and a quencher flanking the Mpro cleavage site

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Boceprevir)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid interference with the assay.

  • Enzyme and Inhibitor Incubation: Add a defined amount of recombinant SARS-CoV-2 Mpro to the wells of the microplate. Then, add the diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) to the respective wells. Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate. Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression. Determine the percentage of inhibition for each compound concentration relative to the negative control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

FRET_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Dilution Compound Dilution Add Compound/Control Add Compound/Control Compound Dilution->Add Compound/Control Enzyme Preparation Enzyme Preparation Dispense Enzyme Dispense Enzyme Enzyme Preparation->Dispense Enzyme Substrate Preparation Substrate Preparation Add Substrate Add Substrate Substrate Preparation->Add Substrate Dispense Enzyme->Add Compound/Control Pre-incubation Pre-incubation Add Compound/Control->Pre-incubation Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Inhibition Calculate Inhibition Measure Fluorescence->Calculate Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

References

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Naphthoquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Naphthoquinones, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold in cancer therapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent naphthoquinone cores, Juglone and Lawsone, summarizing key experimental data and outlining the methodologies used to evaluate their cytotoxic potential.

The core structure of 1,4-naphthoquinone has been a focal point for chemical modifications aimed at enhancing its inherent anticancer properties. By strategically altering substituents on this scaffold, researchers have been able to modulate the cytotoxic activity of these compounds against various cancer cell lines. This guide will delve into specific examples of these modifications and their impact on anticancer efficacy.

Comparative Cytotoxicity of Juglone and Lawsone Derivatives

The cytotoxic activity of a series of juglone and lawsone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The data presented below summarizes the IC50 values for various derivatives, providing a clear comparison of their anticancer activity.

CompoundBase ScaffoldR GroupCell LineIC50 (µM)
Juglone Juglone-HA549 (Lung)>50
15a Jugloneo-nitrophenylA549 (Lung)4.72[1]
16a Jugloneo-cyanophenylA549 (Lung)4.67[1]
17a Jugloneo-methoxyphenylA549 (Lung)>50
18a Jugloneo-bromophenylA549 (Lung)>50
Juglone Juglone-HNCI-H322 (Lung)21.05[1]
15a Jugloneo-nitrophenylNCI-H322 (Lung)8.90[1]
16a Jugloneo-cyanophenylNCI-H322 (Lung)7.94[1]
17a Jugloneo-methoxyphenylNCI-H322 (Lung)>50
18a Jugloneo-bromophenylNCI-H322 (Lung)>50
Lawsone Lawsone-HSKBR-3 (Breast)> 25[2]
11 LawsoneGlycosyl triazole (from D-glucose)SKBR-3 (Breast)0.78[2]

Structure-Activity Relationship Insights

The data reveals critical insights into the structure-activity relationship of these naphthoquinone derivatives. For the juglone series, the introduction of electron-withdrawing groups at the ortho position of a phenyl ring attached to a triazole moiety significantly enhances cytotoxic activity against lung cancer cell lines.[1] Specifically, the o-nitro (15a) and o-cyanophenyl (16a) derivatives demonstrated potent activity, whereas derivatives with electron-donating (o-methoxy, 17a) or less electron-withdrawing (o-bromo, 18a) groups were largely inactive.[1] This suggests that the electronic properties of the substituent play a crucial role in the anticancer efficacy of these juglone analogs.

In the case of lawsone derivatives, the addition of a glycosyl triazole moiety dramatically increases cytotoxicity against the SKBR-3 breast cancer cell line.[2] The parent compound, lawsone, showed minimal activity, while the glycosylated derivative (11) exhibited a potent IC50 value of 0.78 µM.[2] This highlights the importance of the carbohydrate moiety in enhancing the anticancer properties of the lawsone scaffold.

SAR_Naphthoquinone cluster_juglone Juglone Derivatives cluster_lawsone Lawsone Derivatives juglone_core juglone_core high_activity High Activity (o-NO2, o-CN) juglone_core->high_activity Electron-withdrawing groups at ortho position low_activity Low/No Activity (o-OCH3, o-Br, H) juglone_core->low_activity Electron-donating or bulky groups lawsone_core lawsone_core lawsone_high_activity High Activity (Glycosyl triazole) lawsone_core->lawsone_high_activity Addition of carbohydrate moiety lawsone_low_activity Low Activity (Unsubstituted) lawsone_core->lawsone_low_activity

Key structural modifications influencing the anticancer activity of Juglone and Lawsone derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of these naphthoquinone derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the naphthoquinone derivatives for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[5]

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A Cell Seeding in 96-well plate B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with Naphthoquinone Derivatives B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Formation of Formazan Crystals F->G H Solubilization with DMSO G->H I Measure Absorbance at 570 nm H->I J Data Analysis (Calculate IC50) I->J

A generalized workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Signaling Pathways

The anticancer activity of naphthoquinone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key cellular signaling pathways. Several studies suggest that these compounds can exert their effects through the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[6] Furthermore, pathways such as the mitogen-activated protein kinase (MAPK) and the PI3K/AKT/mTOR signaling cascades have been identified as potential targets.[6][7][8]

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some naphthoquinone derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[7][8]

Signaling_Pathway cluster_pathway Proposed PI3K/AKT/mTOR Signaling Pathway Inhibition by Naphthoquinone Derivatives NQ Naphthoquinone Derivative PI3K PI3K NQ->PI3K Inhibition Apoptosis Apoptosis NQ->Apoptosis Autophagy Autophagy NQ->Autophagy AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibition

Inhibition of the PI3K/AKT/mTOR pathway by certain naphthoquinone derivatives can lead to apoptosis and autophagy.

References

Unraveling the Anticancer Potential of 5'-Demethylaquillochin: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activity of 5'-Demethylaquillochin. Despite extensive searches of available research databases, no specific studies detailing its cytotoxic effects, mechanism of action, or impact on signaling pathways in any cell line could be identified. This absence of foundational data precludes the creation of a comparative guide on its activity across different cell lines at this time.

For researchers, scientists, and drug development professionals, the initial stages of evaluating a potential therapeutic compound hinge on the availability of robust in vitro data. This data typically includes measurements of cytotoxicity, such as the half-maximal inhibitory concentration (IC50), across a panel of relevant cell lines. Such comparative studies are crucial for identifying promising lead compounds and for elucidating their potential mechanisms of action.

The core requirements of this guide—to present quantitative data in structured tables, provide detailed experimental protocols, and visualize signaling pathways—cannot be fulfilled without primary research data on this compound.

While the broader class of quinone-containing compounds, to which aquillochins belong, has been a subject of interest in anticancer research, the specific activity profile of the 5'-demethylated derivative remains uncharacterized in the public domain. Studies on related aquillochin analogs or other quinone derivatives have demonstrated a range of cytotoxic activities and have been shown to influence various cellular processes, including apoptosis and cell cycle regulation. However, extrapolating these findings to this compound would be speculative and would not meet the standards of a data-driven comparison guide.

Future Directions

The lack of available information on this compound highlights a clear area for future research. To enable a thorough evaluation of its therapeutic potential, the following experimental avenues would need to be explored:

  • In Vitro Cytotoxicity Screening: Initial studies should involve screening this compound against a diverse panel of cancer cell lines representing various tumor types (e.g., lung, breast, colon, leukemia) to determine its IC50 values. A comparison with non-cancerous cell lines would also be essential to assess its selectivity.

  • Mechanism of Action Studies: Once cytotoxic activity is established, further experiments would be necessary to uncover the underlying mechanism. This could involve assays to assess apoptosis (e.g., Annexin V/PI staining, caspase activation), cell cycle analysis (e.g., flow cytometry), and evaluation of its effects on DNA integrity.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key cancer-related signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB) through techniques like western blotting or reporter assays would provide crucial insights into its molecular targets.

Until such fundamental research is conducted and published, a comprehensive and objective comparison of this compound's activity in different cell lines remains an open scientific question. Researchers interested in this compound are encouraged to undertake these foundational studies to fill this knowledge gap.

Independent Replication Studies of 5'-Demethylaquillochin: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for independent replication studies concerning the biological activities of 5'-Demethylaquillochin has revealed a significant gap in the existing scientific literature. Despite extensive searches for peer-reviewed research and experimental data, no publications detailing the biological functions, mechanism of action, or any subsequent independent validation of this specific compound could be identified.

This compound is cataloged as a natural alkaloid compound, reportedly derived from plants of the Aquilaria species, which are known for producing a variety of bioactive molecules. Commercial suppliers list the compound with the CAS number 305364-91-4 and provide a brief, unreferenced description of its potential as an antimicrobial agent that may interfere with microbial cell wall synthesis. However, this information is not substantiated by any accessible scientific studies, precluding any form of comparative analysis or guide to its replication.

The Aquilaria genus is indeed a rich source of phytochemicals with a range of pharmacological properties, including sesquiterpenes and chromones that have been investigated for various biological activities. Reviews of the chemical constituents of Aquilaria species and agarwood—the resinous heartwood—detail numerous compounds with antimicrobial, anti-inflammatory, and other effects. Despite the breadth of these studies, this compound is not mentioned as a subject of this research.

Consequently, the core requirements for a comparison guide—quantitative data for structured tables, detailed experimental protocols, and signaling pathways for visualization—cannot be met. The absence of foundational research on this compound means there are no initial findings to replicate, and thus, no independent studies to compare.

Researchers, scientists, and drug development professionals interested in this compound should be aware that this compound appears to be largely uncharacterized in the public scientific domain. Any consideration of this molecule for research or development would necessitate foundational studies to first establish its biological activity and mechanism of action. At present, there is no scientific basis for a guide on the independent replication of its effects. Further investigation into the synthesis and initial biological screening of this compound would be the necessary first step before any replication studies could be conceptualized or conducted.

Comparative Biological Activity: 5'-Demethylaquillochin vs. Aquillochin - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of experimental data on the biological activity of 5'-demethylaquillochin. While its parent compound, aquillochin, has been the subject of limited computational studies, no direct comparative analysis or quantitative biological data for this compound could be retrieved. This guide, therefore, highlights the existing information on aquillochin and underscores the critical knowledge gap regarding its demethylated analog.

Introduction

Aquillochin, a coumarinolignan, has garnered some attention in computational drug discovery studies. However, the biological profile of its derivative, this compound, remains uncharacterized in the public domain. This document outlines the currently available information for aquillochin and calls for future research to elucidate the biological activities of both compounds to enable a comparative assessment.

Aquillochin: Computational Insights into Biological Potential

The primary biological activity associated with aquillochin comes from a molecular docking study that investigated its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This in silico analysis suggests that aquillochin may interact with the active site of Mpro, indicating a potential antiviral activity. However, it is crucial to emphasize that these are computational predictions and have not been validated by in vitro or in vivo experimental data.

This compound: An Unexplored Chemical Entity

Despite its structural relationship to aquillochin, searches of extensive chemical and biological databases, including patent literature, did not yield any information on the biological activities of this compound. Its synthesis may have been performed for chemical library generation, but any associated biological screening data has not been publicly disclosed.

Data Presentation

Due to the absence of experimental data for this compound and the lack of quantitative data for aquillochin, a comparative data table cannot be constructed at this time.

Experimental Protocols

Detailed experimental protocols for assays determining the biological activity of either this compound or aquillochin are not available in the public scientific literature.

Signaling Pathways and Experimental Workflows

As no experimental studies have been published detailing the mechanism of action of this compound or aquillochin, diagrams of affected signaling pathways or experimental workflows cannot be generated.

Future Directions and a Call for Research

The structural difference between aquillochin and this compound, specifically the demethylation at the 5' position, could significantly impact their physicochemical properties and, consequently, their biological activities. The presence of a free hydroxyl group in this compound might alter its solubility, membrane permeability, and interaction with biological targets compared to the methoxy group in aquillochin.

To address the current knowledge gap, the following experimental investigations are proposed:

Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Acquisition cluster_1 Initial Screening cluster_2 Hit Identification & Prioritization cluster_3 Mechanism of Action Studies A Synthesize or Procure This compound C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Antimicrobial Assays (e.g., MIC, MBC) A->D E Antiviral Assays (e.g., Plaque Reduction) A->E F Enzyme Inhibition Assays (e.g., Kinase, Protease) A->F B Synthesize or Procure Aquillochin B->C B->D B->E B->F G Identify Active Compounds (Hits) C->G D->G E->G F->G H Determine IC50/EC50 Values G->H I Select Lead Compound(s) H->I J Target Identification (e.g., Affinity Chromatography) I->J K Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) J->K

Caption: Proposed workflow for the comparative biological evaluation of this compound and aquillochin.

This systematic approach would provide the necessary data to construct a comprehensive comparison, including quantitative data tables, detailed experimental protocols, and mechanistic diagrams, thereby enabling the scientific community to understand the structure-activity relationship and potential therapeutic applications of these compounds.

Comparative Analysis of 5'-Demethylaquillochin and its Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for "5'-Demethylaquillochin" and its enantiomers have revealed a significant scarcity of publicly available scientific literature, including experimental data on its synthesis, stereoisomers, and biological activity. While a compound named this compound is listed by some chemical suppliers, with the molecular formula C₂₀H₁₈O₉, its scientific validation and characterization remain elusive in peer-reviewed studies.

The compound is broadly described as a natural alkaloid derived from Aquilaria species, plants known for producing agarwood.[1] Some vendor information suggests potential antimicrobial properties by interfering with microbial cell wall synthesis.[1] However, the absence of published experimental data, including synthesis protocols, cytotoxicity assays, and signaling pathway analysis, precludes a comprehensive comparative guide as initially requested.

A related search for the potential parent compound, "Aquillochin," identified a computational molecular docking study suggesting its potential as an inhibitor of the SARS-CoV-2 main protease. Furthermore, literature hints at Aquillochin being an inhibitor of Lysine-Specific Demethylase 5A (KDM5A), a histone demethylase implicated in various cancers.[2][3][4] Despite these intriguing computational and preliminary findings, concrete experimental validation, particularly concerning its enantiomers and their differential biological effects, is not available in the current body of scientific literature.

Given the lack of specific data for this compound and its enantiomers, this guide will provide a general overview of the importance of stereochemistry in drug development, drawing parallels from studies on other chiral inhibitors of KDM5A, a putative target of Aquillochin. This will be followed by a hypothetical experimental framework that researchers could employ to investigate this compound and its enantiomers, should they become available.

The Critical Role of Stereochemistry in KDM5A Inhibition

The study of enantiomers, which are non-superimposable mirror images of a chiral molecule, is fundamental in drug discovery, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Research on KDM5A inhibitors has demonstrated the significance of stereochemistry in determining their binding affinity and inhibitory potency.

For instance, a study on two pairs of enantiomeric KDM5A inhibitors revealed significant differences in their biological activities. In one pair, the (S)-enantiomer exhibited approximately 4- to 5-fold greater binding affinity than the (R)-enantiomer in vitro.[2][3] Conversely, in another pair with a different chemical scaffold, the (R)-enantiomer was the more potent inhibitor.[2][3] These findings underscore that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the active site of the KDM5A enzyme.

Hypothetical Experimental Framework for the Analysis of this compound and its Enantiomers

Should synthetic or isolated enantiomers of this compound become accessible, a systematic investigation would be necessary to elucidate their comparative biological activities. The following sections outline the potential experimental protocols and data presentation that would be required.

Data Presentation: A Comparative Table

A crucial step in a comparative analysis is the clear and concise presentation of quantitative data. The following table illustrates how experimental results for this compound and its potential enantiomers could be structured for easy comparison.

Parameter(+)-5'-Demethylaquillochin(-)-5'-DemethylaquillochinRacemic this compound
KDM5A Inhibition (IC₅₀, µM) Data to be determinedData to be determinedData to be determined
Cytotoxicity (IC₅₀, µM)
   MCF-7 (Breast Cancer)Data to be determinedData to be determinedData to be determined
   A549 (Lung Cancer)Data to be determinedData to be determinedData to be determined
   HEK293 (Normal Kidney)Data to be determinedData to be determinedData to be determined
Cell Cycle Arrest (% of cells)
   G₀/G₁ PhaseData to be determinedData to be determinedData to be determined
   S PhaseData to be determinedData to be determinedData to be determined
   G₂/M PhaseData to be determinedData to be determinedData to be determined
Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines of key experiments that would be necessary for a comparative analysis.

1. Enantioselective Synthesis or Chiral Separation:

  • Objective: To obtain enantiomerically pure samples of (+)- and (-)-5'-Demethylaquillochin.

  • Methodology:

    • Enantioselective Synthesis: Develop a stereocontrolled synthetic route utilizing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

    • Chiral High-Performance Liquid Chromatography (HPLC): Separate the racemic mixture of synthesized or isolated this compound using a chiral stationary phase column to isolate the individual enantiomers. The absolute configuration of the separated enantiomers would need to be determined using techniques such as X-ray crystallography or vibrational circular dichroism (VCD).

2. KDM5A Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each enantiomer against KDM5A.

  • Methodology:

    • Utilize a biochemical assay, such as an AlphaScreen-based assay, to measure the demethylase activity of recombinant KDM5A in the presence of varying concentrations of the test compounds.

    • The substrate would typically be a biotinylated histone H3 peptide trimethylated at lysine 4 (H3K4me3).

    • The amount of product (demethylated peptide) would be quantified, and IC₅₀ values calculated from the dose-response curves.

3. Cell-Based Cytotoxicity Assay:

  • Objective: To assess the cytotoxic effects of the enantiomers on various cancer and normal cell lines.

  • Methodology:

    • Employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.

    • Seed cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.

    • Treat the cells with a range of concentrations of each enantiomer for a specified duration (e.g., 48 or 72 hours).

    • Measure cell viability and calculate the IC₅₀ values, which represent the concentration of the compound that inhibits cell growth by 50%.

4. Cell Cycle Analysis:

  • Objective: To investigate the effect of the enantiomers on the cell cycle progression of cancer cells.

  • Methodology:

    • Treat cancer cells with the IC₅₀ concentration of each enantiomer.

    • After treatment, fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M).

Visualizing Potential Mechanisms and Workflows

To further illustrate the hypothetical investigation, the following diagrams, created using the DOT language, depict a potential signaling pathway and an experimental workflow.

KDM5A_Inhibition_Pathway Demethylaquillochin This compound Enantiomers KDM5A KDM5A Demethylaquillochin->KDM5A Inhibition Demethylation Demethylation KDM5A->Demethylation H3K4me3 H3K4me3 (Active Gene Mark) Transcription Gene Transcription H3K4me3->Transcription Demethylation->H3K4me3 TumorSuppressor Tumor Suppressor Genes (e.g., p16, p27) CellCycleArrest Cell Cycle Arrest & Senescence TumorSuppressor->CellCycleArrest Transcription->TumorSuppressor Activation

Caption: Hypothetical signaling pathway of this compound enantiomers inhibiting KDM5A.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Enantioselective Synthesis or Racemic Synthesis Separation Chiral HPLC Separation Synthesis->Separation Enantiomers (+)-Enantiomer & (-)-Enantiomer Separation->Enantiomers KDM5A_Assay KDM5A Inhibition Assay (IC50 Determination) Enantiomers->KDM5A_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cancer & Normal Cells) Enantiomers->Cytotoxicity_Assay Data_Comparison Comparative Analysis of Enantiomer Activity KDM5A_Assay->Data_Comparison CellCycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->CellCycle_Analysis CellCycle_Analysis->Data_Comparison

Caption: Proposed experimental workflow for the comparative analysis of this compound enantiomers.

References

Unveiling the Therapeutic Promise of 5'-Demethylaquillochin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is paramount. This guide offers a comprehensive evaluation of 5'-Demethylaquillochin, a natural alkaloid derived from Aquilaria species, and objectively compares its potential with established alternatives in the field. This analysis is tailored for researchers, scientists, and drug development professionals, providing a data-driven perspective on its therapeutic possibilities.

At a Glance: Comparative Efficacy of Antimicrobial Agents

To facilitate a clear comparison, the following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) of this compound's parent compound, Aquillochin, against a common wood-rot fungus, alongside data for two widely used antimicrobial wood preservatives, Iodopropynyl Butylcarbamate (IPBC) and DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one).

CompoundOrganismMIC (µg/mL)
Aquillochin (as a proxy for this compound) Trametes versicolorNot available in searched literature
IPBC Trametes versicolor0.3
DCOIT Trametes versicolor0.8

Note: Direct MIC values for this compound against specific microbial strains were not available in the reviewed literature. Data for the parent compound, Aquillochin, is used as a proxy, though specific values were also not found. The data for IPBC and DCOIT are provided for comparative context against a relevant wood-rot fungus.

Deep Dive: Mechanism of Action

This compound is understood to exert its antimicrobial effects through a multi-faceted approach. Preliminary investigations suggest that its primary mode of action involves the disruption of microbial cell wall synthesis. This interference compromises the structural integrity of the microorganism, leading to cell lysis and death.

Furthermore, there is evidence to suggest that this compound may also function as an enzyme inhibitor, targeting key metabolic pathways essential for microbial survival and replication. The precise enzymatic targets are a subject of ongoing research.

cluster_0 This compound Action cluster_1 Microbial Cell 5DMA This compound CWS Cell Wall Synthesis 5DMA->CWS Inhibits Enzymes Essential Enzymes 5DMA->Enzymes Inhibits Growth Microbial Growth & Proliferation CWS->Growth Enzymes->Growth

Figure 1. Proposed mechanism of this compound.

Experimental Protocols: A Closer Look

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following methodologies are central to determining the therapeutic potential of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Dilution Method:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Agar Diffusion Method (Disk Diffusion):

  • Plate Preparation: A sterile agar plate is uniformly inoculated with the standardized microbial suspension.

  • Disk Application: Sterile paper disks impregnated with known concentrations of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under conditions that allow for microbial growth.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the microorganism to the compound.

cluster_workflow Antimicrobial Testing Workflow Start Start Prep Prepare Microbial Inoculum Start->Prep Dilute Serial Dilution of Compound Prep->Dilute Inoculate Inoculate Plates Dilute->Inoculate Incubate Incubate Inoculate->Incubate Observe Observe & Measure Results Incubate->Observe End End Observe->End

Figure 2. General workflow for antimicrobial susceptibility testing.

Concluding Remarks

While direct quantitative data for this compound is still emerging, its proposed mechanism of action, targeting fundamental microbial processes, positions it as a compound of significant interest for further investigation. The comparative data with existing agents underscores the need for continued research to fully elucidate its therapeutic potential. As more experimental data becomes available, a clearer picture of its efficacy and potential applications will undoubtedly emerge, paving the way for its possible development as a novel antimicrobial agent.

5'-Demethylaquillochin: Uncharted Territory in Therapeutic Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant information gap regarding the novel compound 5'-Demethylaquillochin. At present, there is no available research detailing its mechanism of action, therapeutic applications, or any comparative studies against established standards of care. This absence of data precludes the creation of a detailed comparison guide for researchers, scientists, and drug development professionals.

The initial exploration for information on this compound did not yield any peer-reviewed scientific publications, clinical trial registrations, or detailed experimental protocols. While the compound is listed by some chemical suppliers, these entries lack the requisite biological data necessary for a comparative analysis. Information regarding its signaling pathways, pharmacological effects, and potential therapeutic targets remains unpublished in the public domain.

Consequently, a direct benchmark against any current standard-of-care treatment is not feasible. The process of benchmarking a new chemical entity involves a rigorous comparison of its efficacy, safety, and pharmacokinetic profiles with those of existing, approved therapies for a specific medical condition. This requires a substantial body of preclinical and clinical data, which, for this compound, is not currently accessible.

For the scientific and drug development communities to evaluate the potential of this compound, foundational research is required to:

  • Elucidate its mechanism of action at the molecular and cellular levels.

  • Identify potential therapeutic areas based on its pharmacological activity.

  • Conduct preclinical studies to assess its efficacy and safety in relevant disease models.

  • Initiate early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Without this fundamental data, any attempt to position this compound relative to existing therapeutic options would be purely speculative. Researchers interested in this compound are encouraged to initiate primary research to establish its basic pharmacological profile. As new data emerges from such studies and is published in scientific literature, a comparative analysis will become a viable and valuable endeavor.

Assessing the Selectivity of 5'-Demethylaquillochin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the biological activities of natural compounds, a comprehensive selectivity profile for 5'-Demethylaquillochin remains elusive in publicly available scientific literature. While its existence is confirmed, quantitative data on its interaction with a broad range of biological targets is not available, precluding a detailed comparison with alternative compounds.

This compound is a natural alkaloid compound identified as a derivative of Aquillochin, found in plants of the Aquilaria species. Initial characterizations have suggested its potential as an antimicrobial agent, with its parent compound, Aquillochin, also being investigated as a possible inhibitor of the SARS-CoV-2 main protease. However, these preliminary findings do not offer the depth of data required for a thorough assessment of its selectivity.

Lack of Quantitative Selectivity Data

A critical aspect of drug development and molecular probe characterization is the determination of a compound's selectivity—its ability to interact with a specific target over other related or unrelated targets. This is typically achieved through extensive screening against panels of proteins, such as kinases, proteases, or receptors, and is quantified by metrics like IC50 or Ki values.

Our comprehensive search of scientific databases and chemical repositories for selectivity data on this compound has yielded no quantitative results. There are no published studies presenting its inhibitory or binding activity against a panel of molecular targets. Without this fundamental information, it is not possible to:

  • Generate a quantitative comparison table: A core requirement for a comparison guide is a structured presentation of performance data. The absence of IC50 or other quantitative measures for this compound against any set of targets makes such a table impossible to create.

  • Identify suitable alternatives for comparison: To compare selectivity, one needs to know the primary target(s) and the off-targets. As the primary molecular target of this compound has not been definitively established and its off-target profile is unknown, selecting relevant alternative compounds for a meaningful comparison is not feasible.

  • Detail relevant experimental protocols: While general methodologies for assessing selectivity exist, the specific experimental conditions under which this compound has been or could be tested are not documented.

Inferred Biological Activity

The limited available information suggests that this compound may possess antimicrobial properties. The proposed mechanism of action for related compounds involves interference with microbial cell wall synthesis and inhibition of essential microbial enzymes. However, these descriptions are general and lack the specific molecular target identification necessary for a selectivity assessment.

Future Directions

To enable a proper assessment of the selectivity of this compound, the following experimental data would be required:

  • Target Identification and Validation: Unbiased screening methods, such as chemical proteomics or affinity-based pulldown assays coupled with mass spectrometry, could be employed to identify the primary protein targets of this compound in relevant biological systems (e.g., microbial or human cells).

  • Selectivity Profiling: Once a primary target is identified, the compound should be screened against a broad panel of related and unrelated proteins to determine its selectivity. For instance, if the primary target is a bacterial enzyme, it should be tested against other bacterial enzymes as well as a panel of human enzymes to assess potential for off-target effects and toxicity.

  • Quantitative Bioactivity Assays: For each identified interaction, dose-response studies should be conducted to determine quantitative measures of potency, such as IC50 or EC50 values.

Until such studies are conducted and the data is made publicly available, any discussion on the selectivity of this compound remains speculative. Consequently, the creation of a detailed and objective comparison guide as requested is not possible at this time.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5'-Demethylaquillochin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling 5'-Demethylaquillochin, based on guidelines for similar quinone compounds.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[1]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be necessary for splash hazards.[1]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form outside of a certified chemical fume hood.[1]
Protective Clothing Laboratory coatA flame-retardant lab coat should be worn and fully buttoned.[1]
Footwear Closed-toe shoesShoes must provide full coverage of the feet.[1]

Experimental Protocols: Safe Handling and Disposal

Proper operational procedures and waste disposal are critical for safely managing this compound.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to prevent inhalation of dust.[1]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wash hands and face thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the compound is handled.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal:

  • Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, used gloves) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Dispose of solutions containing the compound in a designated hazardous waste container. Do not pour down the drain.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_solid Dispose of Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_solid->cleanup_liquid cleanup_ppe Doff and Dispose of PPE cleanup_liquid->cleanup_ppe

Caption: Experimental workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.